Imidazole-1-acetic acid
Description
Nomenclature and Chemical Identity in Scholarly Contexts
The precise identification of a chemical compound is paramount for accurate and reproducible scientific research. This section details the standardized naming conventions, chemical formula, molecular weight, and the universally recognized CAS Registry Number for Imidazol-1-yl-acetic acid.
IUPAC Naming Conventions and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is 2-(1H-imidazol-1-yl)acetic acid . nih.gov However, in scientific literature and chemical databases, it is frequently referred to by several synonyms. These include:
1H-Imidazole-1-acetic acid nih.govscbt.comchemicalbook.com
Imidazole-1-acetic acid nih.govscbt.comlgcstandards.com
(1-Imidazolyl)acetic Acid chemspider.com
1-(Carboxymethyl)imidazole nih.gov
2-(imidazol-1-yl)acetic acid nih.gov
The hydrochloride salt of this compound is also a relevant derivative in research contexts, with the IUPAC name 2-imidazol-1-ylacetic acid;hydrochloride. nih.gov
Chemical Formula and Molecular Weight for Research Applications
The molecular formula of Imidazol-1-yl-acetic acid provides a clear representation of its elemental composition. This information is crucial for stoichiometric calculations in chemical reactions and for high-resolution mass spectrometry analysis.
| Identifier | Value | Source(s) |
| Chemical Formula | C5H6N2O2 | nih.govscbt.comcymitquimica.com |
| Molecular Weight | 126.11 g/mol | nih.govscbt.commedchemexpress.com |
| Monoisotopic Mass | 126.042927 u | nih.govchemspider.com |
This data is essential for researchers in accurately preparing solutions, determining reaction yields, and identifying the compound through analytical techniques.
CAS Registry Numbers and Their Significance in Chemical Databases
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance described in the open scientific literature. wikipedia.orgcas.org This number is a definitive and unambiguous identifier, eliminating the confusion that can arise from the use of various systematic, generic, or commercial names for the same substance. environmentalstandards.info
The CAS Registry Number for Imidazol-1-yl-acetic acid is 22884-10-2 . nih.govscbt.commedchemexpress.com Its hydrochloride salt has a distinct CAS Registry Number of 87266-37-3 . nih.gov
The significance of CAS Registry Numbers in chemical databases is substantial. They provide a standardized and reliable method for searching and retrieving information about a specific substance across different databases and regulatory frameworks. cas.orgreach24h.com This is critical for researchers, as it ensures they are accessing data for the correct compound, and for regulatory bodies in areas such as chemical safety and international trade. reach24h.com The CAS system has been in operation since 1965 and is a globally recognized standard for chemical substance identification. cas.orgcas.org
Historical Context and Evolution of Research on Imidazole (B134444) Derivatives
The scientific journey of Imidazol-1-yl-acetic acid is intrinsically linked to the broader history of its parent structure, the imidazole nucleus. Understanding this historical progression provides context for its emergence as a compound of interest.
Early Discoveries and Fundamental Studies of the Imidazole Nucleus
The history of imidazole chemistry dates back to the 19th century. Although various imidazole derivatives were discovered in the 1840s, the parent compound, imidazole, was first synthesized by Heinrich Debus in 1858. irjet.netwikipedia.orgmdpi.com His synthesis involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia, a method that, despite its relatively low yield, is still utilized for creating C-substituted imidazoles. wikipedia.orgmdpi.com
The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. irjet.netglobalresearchonline.net This structure is a constituent of several vital natural products, including the amino acid histidine, histamine (B1213489), and purines found in nucleic acids. irjet.nethumanjournals.com The presence of the imidazole moiety in such biologically crucial molecules spurred extensive research into its chemical properties and the synthesis of its derivatives. chemijournal.com The amphoteric nature of imidazole, meaning it can act as both an acid and a base, further contributed to its chemical versatility and the interest it garnered from the scientific community. mdpi.comhumanjournals.com
Emergence of Imidazol-1-yl-acetic Acid as a Research Target
The exploration of imidazole derivatives has been a continuous and fruitful area of research for over a century. journalijcar.org The insertion of the imidazole nucleus is a recognized synthetic strategy in drug discovery due to the wide range of pharmacological activities exhibited by these compounds. humanjournals.comjournalijcar.org
Imidazol-1-yl-acetic acid has emerged as a significant research target primarily due to its role as a key intermediate in the synthesis of other important compounds. scbt.comchemicalbook.com Notably, it is a precursor in the synthesis of zoledronic acid, a third-generation bisphosphonate. researchgate.netresearchgate.net Research has focused on developing efficient and practical synthetic routes to Imidazol-1-yl-acetic acid and its hydrochloride salt to facilitate the production of these downstream products. researchgate.net Furthermore, its utility extends to biochemical research, where it is used in studies of enzyme activity and protein interactions, and as a building block in the development of new pharmaceutical agents. chemimpex.com The compound's role as an endogenous metabolite also contributes to its research interest. medchemexpress.comchemsrc.com
Broad Research Significance across Disciplines
The versatility of imidazol-1-yl-acetic acid allows it to serve multiple functions across various scientific fields, from the synthesis of life-saving drugs to the development of novel functional materials.
In the realm of medicinal chemistry, imidazol-1-yl-acetic acid is highly valued as a crucial building block and intermediate for the synthesis of more complex pharmaceutical compounds. ontosight.ai Its most prominent role is as a key precursor in the production of Zoledronic acid, a third-generation bisphosphonate drug used to treat conditions like osteoporosis, tumor-induced hypercalcemia, and bone damage from certain cancers. smolecule.comchemicalbook.comscbt.combeilstein-journals.org The synthesis of zoledronic acid often involves the preparation of imidazol-1-yl-acetic acid hydrochloride as a key intermediate step. researchgate.netnih.govajgreenchem.com
Beyond its role in zoledronic acid synthesis, researchers have explored derivatives of imidazol-1-yl-acetic acid for other therapeutic applications. For instance, novel derivatives have been synthesized and evaluated as non-brain penetrant bombesin (B8815690) receptor subtype-3 (BRS-3) agonists, which have potential as anti-obesity agents. nih.gov Studies have also investigated imidazole derivatives for their potential as carbonic anhydrase inhibitors and for their anticonvulsant properties. smolecule.com
Imidazol-1-yl-acetic acid holds considerable importance in biomedical research, primarily as an endogenous metabolite. medchemexpress.com It is recognized as a metabolite of histidine, an essential amino acid, making its detection and measurement valuable for nutritional studies and for understanding histidine metabolism. smolecule.com
The compound serves as a tool for investigating biological systems and disease mechanisms. ontosight.ai Research indicates that it possesses antimicrobial properties against certain bacteria and fungi. ontosight.aismolecule.com Furthermore, it has been investigated as a potential inhibitor of various enzymes, such as those involved in the metabolism of histamine. ontosight.ai Its ability to interact with biological targets like enzymes and receptors is a key area of study for understanding its therapeutic potential and for designing new drugs. smolecule.com
The application of imidazol-1-yl-acetic acid extends to materials science, where it is used as a precursor for creating functional materials with specific desired properties. ontosight.ai A significant application in this field is its use as a bifunctional organocatalyst. smolecule.com It has been identified as an efficient and recyclable green catalyst for various organic reactions, such as the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. researchgate.net Its ability to act as a catalyst is attributed to its bifunctional nature, possessing both acidic and basic sites. smolecule.com This catalytic activity is also applied in the regioselective conversion of epoxides to other useful chemical intermediates. researchgate.net
Data Tables
Table 1: Compound Names Mentioned
| Compound Name | Synonym(s) | Role/Context |
| Imidazol-1-yl-acetic acid | 2-(1H-Imidazol-1-yl)acetic acid | Primary subject, key intermediate, metabolite |
| Zoledronic acid | Zometa™ | Bisphosphonate drug synthesized from the primary subject |
| Histidine | - | Essential amino acid; the primary subject is its metabolite smolecule.com |
| Bombesin receptor subtype-3 (BRS-3) | - | Target for anti-obesity drug candidates derived from the primary subject nih.gov |
| Carbonic anhydrase | - | Enzyme target for inhibition by imidazole derivatives smolecule.com |
| 1,8-Dioxooctahydroxanthenes | - | Compounds synthesized using the primary subject as a catalyst researchgate.net |
| Imidazol-1-yl-acetic acid hydrochloride | - | Key intermediate in the synthesis of Zoledronic acid researchgate.netnih.govajgreenchem.com |
Table 2: Summary of Research Findings
| Research Area | Finding | Significance |
| Medicinal Chemistry | Key intermediate for Zoledronic acid synthesis. beilstein-journals.orgnih.gov | Enables the production of a widely used drug for bone diseases. ajgreenchem.com |
| Derivatives act as bombesin receptor subtype-3 (BRS-3) agonists. nih.gov | Potential for developing new anti-obesity treatments. nih.gov | |
| Serves as a precursor for various bioactive molecules. ambeed.com | Broad utility in drug discovery and development. | |
| Biomedical Research | An endogenous metabolite of the amino acid histidine. nih.govsmolecule.commedchemexpress.com | Useful in nutritional and metabolic studies. smolecule.com |
| Exhibits antimicrobial properties. ontosight.aismolecule.com | Potential for development as an antimicrobial agent. ontosight.ai | |
| Investigated as an enzyme inhibitor (e.g., for histamine metabolism). ontosight.ai | A tool for studying enzyme function and designing therapeutic inhibitors. smolecule.com | |
| Materials Science | Acts as a recyclable, green, bifunctional organocatalyst. researchgate.net | Promotes environmentally friendly chemical synthesis. ajgreenchem.comresearchgate.net |
| Used to synthesize functional materials like 1,8-dioxooctahydroxanthenes. researchgate.net | Application in the creation of novel materials with specific properties. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBDRSXXHEXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177425 | |
| Record name | Imidazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
22884-10-2 | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Imidazole-1-acetic acid | |
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| Record name | Imidazole-1-acetic acid | |
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| Record name | 1H-Imidazole-1-acetic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.484 | |
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| Record name | IMIDAZOLE-1-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHC1J1G932 | |
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| Record name | 1H-Imidazole-1-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
| Record name | 1H-Imidazole-1-acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Imidazol-1-yl-acetic Acid Synthesis
The synthesis of imidazol-1-yl-acetic acid is a critical process, with various methods developed to optimize yield and purity. These strategies primarily revolve around N-alkylation of the imidazole (B134444) ring followed by hydrolysis.
N-Alkylation Strategies and Optimization
N-alkylation of imidazole is a foundational step in producing imidazol-1-yl-acetic acid. This reaction involves attaching an acetic acid moiety to one of the nitrogen atoms of the imidazole ring. Several alkylating agents and reaction conditions have been explored to enhance the efficiency of this process.
A common and effective method for the N-alkylation of imidazole is its reaction with tert-butyl chloroacetate (B1199739). nih.govbeilstein-journals.org This approach has been investigated under both solvent-free and solvent-mediated conditions.
Under solvent-mediated conditions, the reaction is often carried out in a solvent like ethyl acetate (B1210297) in the presence of a base such as powdered potassium carbonate (K2CO3). beilstein-journals.org The mixture is typically refluxed for several hours to yield imidazol-1-yl-acetic acid tert-butyl ester. beilstein-journals.org One study reported a 75% yield for this reaction when using a stoichiometric amount of tert-butyl chloroacetate with imidazole and K2CO3 in refluxing ethyl acetate. beilstein-journals.org
A more environmentally friendly approach involves conducting the N-alkylation under solvent-free conditions. ajgreenchem.comajgreenchem.com This method involves reacting imidazole with tert-butyl chloroacetate in the presence of a base like powdered potassium carbonate without a solvent. The resulting ester can be isolated by adding water to precipitate the product. This solvent-free method is advantageous as it reduces hazardous solvent waste and can simplify the work-up procedure. ajgreenchem.com
| Reagent | Conditions | Product | Yield | Reference |
| Imidazole, tert-butyl chloroacetate, K2CO3 | Reflux in ethyl acetate, 10 h | Imidazol-1-yl-acetic acid tert-butyl ester | 75% | nih.gov |
| Imidazole, tert-butyl chloroacetate, K2CO3 | Solvent-free | Imidazol-1-yl-acetic acid tert-butyl ester | High | ajgreenchem.com |
Besides tert-butyl chloroacetate, other alkylating agents like chloroacetic acid and various alkyl haloacetates are also utilized. google.com The reaction of imidazole with chloroacetic acid can produce imidazol-1-yl-acetic acid directly.
Alkyl haloacetates, such as methyl chloroacetate and benzyl (B1604629) chloroacetate, are also employed to synthesize the corresponding esters of imidazol-1-yl-acetic acid. nih.govgoogle.com For instance, reacting imidazole with benzyl chloroacetate, which can be generated in situ from benzyl alcohol and chloroacetyl chloride, yields the benzyl ester of imidazole-1-yl-acetic acid. nih.govsciforum.net Similarly, methyl chloroacetate reacts with imidazole to form methyl imidazol-1-yl-acetate. nih.govgoogle.com These ester intermediates can then be hydrolyzed to obtain the final acid product. google.comsciforum.net
| Alkylating Agent | Conditions | Intermediate Product | Reference |
| Chloroacetic acid | Suitable solvent | Imidazol-1-yl-acetic acid | |
| Benzyl chloroacetate | In situ generation, reaction with imidazole | Benzyl 2-(1H-imidazol-1-yl)acetate | nih.govsciforum.net |
| Methyl chloroacetate | Reaction with imidazole in a mixture of solvents | Methyl imidazol-1-yl-acetate | nih.gov |
Phase transfer catalysis (PTC) offers a powerful and selective method for the N-alkylation of imidazole, often leading to high yields while minimizing the formation of undesired quaternization byproducts. tandfonline.comresearchgate.nettandfonline.com This technique is particularly useful for overcoming the challenges associated with the basicity of N-alkylimidazoles, which is higher than that of imidazole itself. tandfonline.com
Solid-liquid phase transfer catalysis, conducted in the absence of a solvent, has been described as a general and effective method for imidazole N-alkylation. tandfonline.comresearchgate.netcapes.gov.br Catalysts such as 18-crown-6 (B118740) in the presence of a base like potassium tert-butoxide can facilitate the reaction in diethyl ether. researchgate.net Another approach utilizes pyridinophanes as efficient two-center phase-transfer catalysts for the N-alkylation of imidazole and other related heterocycles. thieme-connect.com The use of phase transfer catalysts can be more effective than classical methods, especially when dealing with long-chain alkyl halides where traditional methods may result in poor yields. tandfonline.com
Hydrolysis and Salt Formation Procedures
Following the N-alkylation step, the resulting ester intermediates must be converted to the final imidazol-1-yl-acetic acid. This is typically achieved through hydrolysis, which can be performed under various conditions. Subsequently, the acid is often converted to a more stable salt form.
Aqueous hydrolysis is a common method for cleaving the ester group to yield the carboxylic acid. ajgreenchem.comnih.gov For instance, imidazol-1-yl-acetic acid tert-butyl ester can be hydrolyzed in water to produce imidazol-1-yl-acetic acid. ajgreenchem.com This step is often followed by treatment with hydrochloric acid to form the hydrochloride salt. ajgreenchem.com
The hydrolysis of other alkyl esters, such as methyl or ethyl imidazol-1-yl acetate, can also be carried out in water, typically at elevated temperatures. google.com The reaction mixture is often refluxed for several hours to ensure complete conversion. google.com For example, the hydrolysis of benzyl 2-(1H-imidazol-1-yl)acetate can be achieved by treatment with 10% hydrochloric acid at 65°C for 24 hours. sciforum.net
It is worth noting that non-aqueous methods for ester cleavage have also been developed to avoid issues associated with water, such as the need for evaporation. nih.gov One such method involves the use of titanium tetrachloride in dichloromethane (B109758) to cleave the tert-butyl ester, which directly yields the hydrochloride salt upon quenching with isopropyl alcohol. nih.govbeilstein-journals.orgbeilstein-journals.org
Non-Aqueous Ester Cleavage (e.g., Titanium Tetrachloride Mediated)
A significant advancement in the synthesis of imidazol-1-yl-acetic acid involves the non-aqueous cleavage of its ester precursors, particularly tert-butyl esters. nih.gov This method circumvents the challenges associated with aqueous hydrolysis, such as difficult product isolation from water. nih.govresearchgate.net The use of titanium tetrachloride (TiCl₄) in a non-aqueous solvent like dichloromethane has been established as a practical and efficient method for this transformation. nih.govnih.govnih.gov
The proposed mechanism for the TiCl₄-mediated cleavage suggests that the Lewis acidic titanium tetrachloride interacts with the ester oxygen. nih.govnih.govbeilstein-journals.org This coordination facilitates the heterolytic cleavage of the carbon-oxygen bond of the tert-butyl group, leading to the formation of the carboxylic acid. nih.govnih.gov
Table 1: Reaction Conditions for TiCl₄-Mediated Ester Cleavage
| Parameter | Condition | Source |
|---|---|---|
| Substrate | Imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |
| Reagent | Titanium tetrachloride (TiCl₄) | nih.govnih.gov |
| Solvent | Dichloromethane | nih.govbeilstein-journals.org |
| Temperature | -15 to 0 °C | nih.govbeilstein-journals.org |
| Key Advantage | Non-aqueous, one-pot procedure, avoids aqueous work-up | nih.govnih.gov |
Hydrochloride Salt Formation and Crystallization
The formation of imidazol-1-yl-acetic acid hydrochloride is a crucial step for isolating and purifying the compound in a stable, crystalline form suitable for further applications, such as the synthesis of Zoledronic acid. nih.gov A particularly efficient method combines the ester cleavage and salt formation into a single step. nih.gov
Following the non-aqueous cleavage of the tert-butyl ester with titanium tetrachloride, the hydrochloride salt is formed in the same pot. nih.govnih.gov A plausible mechanism suggests that the HCl generated during the TiCl₄-mediated ester cleavage is trapped by the basic imidazole ring of the product, directly forming the hydrochloride salt in tandem with the ester cleavage. nih.govnih.govbeilstein-journals.org The reaction is typically quenched by the addition of an alcohol, such as isopropyl alcohol, which facilitates the precipitation of the desired hydrochloride salt as a crystalline solid. nih.govnih.govbeilstein-journals.org This integrated process is highly advantageous as it avoids a separate step of adding hydrochloric acid and simplifies the isolation procedure. beilstein-journals.org The resulting solid can be isolated by simple filtration. nih.gov Analysis has shown that the product contains approximately one mole of HCl. nih.govbeilstein-journals.org
Alternatively, the hydrochloride salt can be prepared by treating the free imidazol-1-yl-acetic acid, obtained from aqueous hydrolysis of its esters, with hydrochloric acid. The salt is then isolated by crystallization from aqueous or aqueous-antisolvent mixtures.
Reaction Mechanisms and Catalysis in Synthesis
Mechanistic Investigations of N-Alkylation and Hydrolysis
The synthesis of imidazol-1-yl-acetic acid and its esters primarily relies on the N-alkylation of the imidazole ring, a reaction that has been a subject of mechanistic investigation. nih.govsciforum.net The most common route involves the reaction of imidazole with a haloacetate ester, such as tert-butyl chloroacetate or benzyl chloroacetate, in the presence of a base. nih.govsciforum.net
The mechanism for N-alkylation is described as a nucleophilic substitution (SN2) reaction. sciforum.net The imidazole, acting as a nucleophile, attacks the electrophilic carbon of the haloacetate, displacing the halide to form the N-C bond. sciforum.net The reaction is often facilitated by a base, such as potassium carbonate (K₂CO₃), which deprotonates the N-H of imidazole, increasing its nucleophilicity. sciforum.net The choice of solvent can influence reaction rates, with polar aprotic solvents being effective. Studies on the N-alkylation of unsymmetrical imidazoles show that the regioselectivity is influenced by a combination of steric and electronic factors of both the imidazole substrate and the alkylating agent. otago.ac.nz
The subsequent conversion of the resulting ester to imidazol-1-yl-acetic acid is achieved through hydrolysis. sciforum.net This can be an acidic hydrolysis, for example, by heating the ester (e.g., benzyl 2-(1H-imidazol-1-yl)acetate) with aqueous hydrochloric acid. sciforum.net Alternatively, aqueous hydrolysis at elevated temperatures can be used to process intermediates like methyl or ethyl imidazol-1-yl acetate. google.com The mechanism involves the protonation of the ester's carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Application of Organocatalysis in Derivative Synthesis
Beyond its role as a synthetic intermediate, imidazol-1-yl-acetic acid has emerged as a novel, green, and recyclable bifunctional organocatalyst. ingentaconnect.comresearchgate.netresearchgate.net Its structure contains both a Lewis basic site (the imidazole ring) and a Brønsted acidic site (the carboxylic acid), allowing it to activate both electrophilic and nucleophilic partners in a reaction simultaneously. ingentaconnect.comsmolecule.com
This catalytic activity has been successfully applied to the regioselective ring-opening of epoxides with various nucleophiles. ingentaconnect.comresearchgate.net In this transformation, the carboxylic acid group of the catalyst is believed to activate the epoxide by protonating the oxygen atom, making it a better electrophile. Concurrently, the imidazole moiety can act as a base to activate the nucleophile, enhancing its reactivity. This dual activation leads to high yields and excellent regioselectivity under mild conditions, often in water. ingentaconnect.comresearchgate.net
Table 2: Applications of Imidazol-1-yl-acetic Acid as a Bifunctional Organocatalyst
| Reaction Type | Role of Catalyst | Key Advantages | Source |
|---|---|---|---|
| Regioselective conversion of epoxides to 1,2-azido alcohols and β-hydroxythiocyanates | Activates epoxide (acid site) and nucleophile (base site) | High regioselectivity (≥95%), high yields, short reaction times, recyclable catalyst, mild conditions | ingentaconnect.comresearchgate.net |
| Synthesis of 1,8-dioxooctahydroxanthenes | Bifunctional activation of reactants | Solvent-free conditions, recyclable (up to 8 runs), simple work-up, high yields | researchgate.net |
The imidazole ring is the foundational structural scaffold for some of the most common and effective N-Heterocyclic Carbenes (NHCs), a powerful class of organocatalysts. beilstein-journals.orgcatalysis.blog NHCs based on imidazol-2-ylidene and imidazolin-2-ylidene are readily accessible and widely used in synthetic chemistry. beilstein-journals.org
These NHC catalysts are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salt precursor at the C2 position. beilstein-journals.orgresearchgate.net The resulting carbene is a strong σ-donor ligand that is electron-rich and highly nucleophilic. mdpi.comscripps.edu This nucleophilicity allows NHCs to be effective catalysts for a variety of transformations, including the umpolung (reactivity inversion) of aldehydes. beilstein-journals.org While imidazol-1-yl-acetic acid itself is not the direct precursor, its core imidazole structure is the key component that, when appropriately substituted and quaternized to form an imidazolium salt, gives rise to the NHC pre-catalyst. beilstein-journals.org The electronic properties of the NHC can be tuned by changing the substituents on the imidazole ring. scripps.edu
Synthesis of Imidazol-1-yl-acetic Acid Derivatives and Analogues
The synthesis of derivatives and analogues of imidazol-1-yl-acetic acid is a cornerstone of medicinal chemistry, enabling the exploration of this scaffold for various therapeutic applications. A predominant method for synthesizing the core structure involves the N-alkylation of an imidazole ring with a haloacetate ester, followed by hydrolysis. A common approach is the reaction of imidazole or its substituted variants with an alkyl haloacetate, such as tert-butyl chloroacetate or benzyl chloroacetate, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed, often under acidic conditions, to yield the desired imidazol-1-yl-acetic acid derivative. sciforum.net
Variations of this fundamental reaction have been developed to improve efficiency and yield. For instance, a one-pot synthesis can be achieved by reacting imidazole, benzyl alcohol, and chloroacetyl chloride directly. google.com Another refined method for producing imidazol-1-yl-acetic acid hydrochloride involves N-alkylation with tert-butyl chloroacetate, followed by a non-aqueous ester cleavage using titanium tetrachloride (TiCl₄), a process that avoids difficult separations from aqueous media. nih.govbeilstein-journals.orgresearchgate.net Solvent-free conditions have also been successfully employed for the N-alkylation step, offering a greener chemistry approach. vulcanchem.com
From the core imidazol-1-yl-acetic acid structure, further derivatization is common. For example, the carboxylic acid group can be converted into an acid chloride, which then reacts with various amines or hydrazine (B178648) to create a diverse range of amide and hydrazide derivatives. researchgate.net These intermediates serve as building blocks for more complex heterocyclic systems. researchgate.netajchem-a.com
Structure-Activity Relationship (SAR) Driven Synthesis
The synthesis of imidazol-1-yl-acetic acid derivatives is frequently guided by structure-activity relationship (SAR) studies to optimize biological activity. SAR analyses reveal how specific structural modifications influence a compound's efficacy and interaction with biological targets.
For instance, in the development of anticancer agents, SAR studies on imidazolyl benzoic acid derivatives showed that the presence of activating groups, such as hydroxy (-OH) and methoxy (B1213986) (-OCH₃) at the para position of a phenyl ring at the C-2 position of the imidazole, resulted in good inhibitory activity against c-Met kinase. jchemlett.com Conversely, derivatives with weakly activating groups on the phenyl ring exhibited only weak to moderate activity. jchemlett.com
In the context of anticonvulsant activity, research has identified key structural features that enhance efficacy. Studies on indolo-imidazolone hybrids, which can be considered complex analogues, found that introducing a 2-hydroxyethyl or 2-aminoethyl group at the N-1 position of the imidazolone (B8795221) ring increased anticonvulsant activity. innovareacademics.in
SAR studies on imidazole derivatives as inhibitors of Insulin-Degrading Enzyme (IDE) highlighted the critical nature of the carboxylic acid, the imidazole ring, and a tertiary amine for activity. nih.gov The study demonstrated that while these core components were essential, the ester group could be successfully replaced with an amide or a 1,2,4-oxadiazole (B8745197) to improve properties like solubility and metabolic stability. nih.gov The impact of substituents on lipophilicity and receptor binding is another key consideration; for example, adding an ethyl group to the imidazole ring increases lipophilicity, which can enhance membrane permeability and alter binding affinity. vulcanchem.com
Table 1: Structure-Activity Relationship (SAR) Insights for Imidazol-1-yl-acetic Acid Derivatives
| Target/Activity | Structural Moiety Modified | Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| Anticancer (c-Met Kinase) | Phenyl group at C-2 of imidazole | Addition of para-hydroxy or para-methoxy groups | Increased inhibitory activity | jchemlett.com |
| Anticonvulsant | N-1 position of imidazolone ring | Addition of 2-hydroxyethyl or 2-aminoethyl groups | Increased activity | innovareacademics.in |
| Anticonvulsant | General Imidazole Derivatives | Identification of key structural features | Enhanced anticonvulsant effects without significant neurotoxicity | |
| Insulin-Degrading Enzyme (IDE) Inhibition | Ester group of acetic acid moiety | Replacement with amide or 1,2,4-oxadiazole | Improved activity and drug-like properties | nih.gov |
Diversification Strategies for Lead Compound Development
Diversification of a lead compound is a critical strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For imidazol-1-yl-acetic acid, several diversification strategies are employed to generate libraries of analogues for biological screening.
A primary strategy involves modifying the carboxylic acid functional group. The acid can be converted to an acid chloride and subsequently reacted with a wide array of nucleophiles. For example, reaction with different amines leads to a library of amides, while reaction with hydrazine hydrate (B1144303) produces the corresponding hydrazide. researchgate.netresearchgate.net This hydrazide is a versatile intermediate, serving as a precursor for the synthesis of various other heterocyclic rings. researchgate.netajchem-a.com
Another key diversification point is the imidazole ring itself. Substituents can be introduced at various positions of the ring to modulate the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. vulcanchem.com For example, systematic investigation of different alkyl or functional groups at the C-2 position allows for fine-tuning of the compound's lipophilicity and interaction with biological targets. vulcanchem.com
In more complex systems, such as the imidazolopiperazines developed as antimalarial agents, diversification involves modifying a piperazine (B1678402) ring attached to the imidazole core. nih.gov Strategies include introducing substituents at different positions of the piperazine ring, which was shown to significantly affect antiplasmodial activity and metabolic stability. nih.gov Such efforts in lead optimization often involve creating analogues with changes to the core scaffold to improve potency and in vivo exposure. nih.gov The synthesis of these diverse structures often requires the development of novel, multi-step synthetic routes tailored to the specific target molecules. nih.govmdpi.com
Synthesis of Imidazole-Containing Heterocycles for Medicinal Chemistry
Imidazol-1-yl-acetic acid and its simple derivatives are valuable starting materials for the construction of more complex, fused, and linked heterocyclic systems with potential medicinal applications. The functional groups of the parent molecule provide reactive handles for cyclization and condensation reactions.
A prominent example involves the conversion of imidazol-1-yl-acetic acid into its corresponding hydrazide, 2-(1H-imidazol-1-yl)acetohydrazide. This hydrazide is a key building block for a variety of other heterocycles. researchgate.netajchem-a.com
Pyrazoles: Reaction of the hydrazide with acetylacetone (B45752) can yield pyrazole (B372694) derivatives. researchgate.net
Pyrazolones: Condensation with ethyl acetoacetate (B1235776) leads to the formation of pyrazolone (B3327878) rings. researchgate.net
Thiazolidinones: The hydrazide can be converted to a Schiff base by reacting with an aldehyde (e.g., p-fluorobenzaldehyde), which then undergoes cyclization with thioglycolic acid to afford thiazolidinone derivatives. researchgate.net
Tetrazoles: In a different synthetic pathway starting from the hydrazide, reaction with a substituted aromatic aldehyde can form a Schiff base, which is then treated with sodium azide (B81097) to produce tetrazole-containing compounds. ajchem-a.com
The synthesis of these new heterocyclic systems derived from imidazol-1-yl-acetic acid is a powerful strategy for generating novel chemical entities. For example, a series of pyrazole, pyrazolone, and thiazolidinone derivatives synthesized from imidazol-1-yl-acetic acid hydrazide were evaluated for anti-inflammatory and analgesic activities. researchgate.net This demonstrates how the imidazol-1-yl-acetic acid scaffold serves as a template for building diverse molecular architectures aimed at discovering new therapeutic agents. ajchem-a.comijpsjournal.com
Table 2: Heterocyclic Systems Synthesized from Imidazol-1-yl-acetic Acid Derivatives
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| Imidazol-1-yl-acetic acid hydrazide | Acetylacetone | Pyrazole | researchgate.net |
| Imidazol-1-yl-acetic acid hydrazide | Ethyl acetoacetate | Pyrazolone | researchgate.net |
| Imidazol-1-yl-acetic acid hydrazide | 1. p-Fluorobenzaldehyde 2. Thioglycolic acid | Thiazolidinone | researchgate.net |
Advanced Spectroscopic and Analytical Characterization
Spectroscopic Methods for Structural Elucidation
The definitive structure of Imidazol-1-yl-acetic acid is established through a combination of spectroscopic methods. These techniques provide a comprehensive view of the molecular architecture, from the connectivity of atoms to the identification of specific functional groups. All compounds synthesized for these analyses were characterized by NMR, IR, and MS spectra. beilstein-journals.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Imidazol-1-yl-acetic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in Imidazol-1-yl-acetic acid. The chemical shifts (δ) are indicative of the electronic environment of each proton.
In a study using Deuterium Oxide (D₂O) as the solvent, the hydrochloride salt of Imidazol-1-yl-acetic acid presented three main signals. beilstein-journals.org A singlet at 8.7 ppm corresponds to the proton at the C2 position of the imidazole (B134444) ring (H-2). beilstein-journals.org A broad singlet at 7.5 ppm is assigned to the two equivalent protons at the C4 and C5 positions (H-4 and H-5). beilstein-journals.org The methylene (B1212753) protons (-CH₂-) adjacent to the imidazole ring and the carboxylic acid group appear as a singlet at 5.1 ppm. beilstein-journals.org
When analyzed in Dimethyl sulfoxide (B87167) (DMSO-d₆), the free acid shows a singlet for the NCHN proton (H-2) at 8.59 ppm, a singlet for the two CH protons of the imidazole ring (H-4 and H-5) at 7.34 ppm, and a singlet for the methylene protons (-CH₂-) at 4.76 ppm.
Table 1: ¹H NMR Chemical Shift Data for Imidazol-1-yl-acetic acid
| Proton | Chemical Shift (δ) in D₂O (ppm) beilstein-journals.org | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |
|---|---|---|---|
| H-2 (NCHN) | 8.7 | 8.59 | Singlet |
| H-4, H-5 | 7.5 | 7.34 | Singlet (Broad in D₂O) |
| -CH₂- | 5.1 | 4.76 | Singlet |
The absence of splitting in the signals for the imidazole and methylene protons indicates no adjacent, non-equivalent protons, which is consistent with the proposed structure.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in Imidazol-1-yl-acetic acid gives a distinct signal.
For the hydrochloride salt in D₂O, the carbonyl carbon (C=O) of the acetic acid moiety resonates at approximately 172.8 ppm. beilstein-journals.org The carbons of the imidazole ring appear at 138.8 ppm (C2), 125.9 ppm (C5), and 122.4 ppm (C4). beilstein-journals.org The methylene carbon (-CH₂-) is observed at 52.7 ppm. beilstein-journals.org
Distortionless Enhancement by Polarization Transfer (DEPT) analysis, a technique used to differentiate between CH, CH₂, and CH₃ groups, would confirm these assignments. A DEPT-135 experiment would show the -CH₂- carbon as a negative peak, while the CH carbons of the imidazole ring would appear as positive peaks. The quaternary carbonyl carbon would be absent in DEPT spectra. While specific DEPT data for this compound is not detailed in the available literature, its application is a standard procedure for confirming such structures.
Table 2: ¹³C NMR Chemical Shift Data for Imidazol-1-yl-acetic acid Hydrochloride in D₂O beilstein-journals.org
| Carbon Atom | Chemical Shift (δ) in D₂O (ppm) | Expected DEPT-135 Signal |
|---|---|---|
| C=O | 172.8 | Absent |
| C2 | 138.8 | Positive |
| C5 | 125.9 | Positive |
| C4 | 122.4 | Positive |
| -CH₂- | 52.7 | Negative |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously confirming the connectivity and spatial relationships between atoms, which is crucial for complex structures. While detailed 2D NMR spectra for Imidazol-1-yl-acetic acid are not extensively published, the application of these methods can be described in principle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a more complex derivative, a COSY experiment showed correlations between protons on an alkyl chain attached to the imidazole ring. nih.gov In Imidazol-1-yl-acetic acid, a COSY spectrum would be expected to show no cross-peaks, as there are no vicinal protons to couple, confirming the isolated nature of the proton spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. In a related complex molecule, a NOESY experiment revealed the spatial interaction between a proton on an amine linker and a proton on an adjacent ring system. nih.gov For Imidazol-1-yl-acetic acid, NOESY could show correlations between the methylene (-CH₂-) protons and the H-5 proton of the imidazole ring, confirming their proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. The molecular formula of Imidazol-1-yl-acetic acid is C₅H₆N₂O₂, with a calculated molecular weight of 126.11 g/mol . researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) of the compound typically shows a prominent ion at m/z 127.0, which corresponds to the protonated molecule [M+H]⁺. beilstein-journals.org
Tandem mass spectrometry (MS-MS) provides information about the molecule's fragmentation. In negative ionization mode, the deprotonated molecule [M-H]⁻ at m/z 125 is observed. Common fragmentation pathways include the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂, 44 Da), leading to a fragment ion at m/z 81. Another significant fragment is observed at m/z 67, likely corresponding to the imidazole ring after cleavage of the acetic acid side chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Imidazol-1-yl-acetic acid hydrochloride displays characteristic absorption bands that confirm its structure. beilstein-journals.org
A strong, sharp absorption peak is observed around 1732 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. beilstein-journals.org Broad absorption bands are present in the region from 2500 cm⁻¹ to 3200 cm⁻¹, which are typical for the O-H stretching of a hydrogen-bonded carboxylic acid and the C-H stretching of the aromatic imidazole ring and the aliphatic methylene group. beilstein-journals.org Specifically, bands at 3175, 3125, and 3064 cm⁻¹ are attributed to the C-H stretches of the imidazole ring. beilstein-journals.org Other peaks in the fingerprint region, such as those at 1581, 1547 (C=N and C=C stretching), 1403, and 1223 cm⁻¹, further confirm the presence of the imidazole and carboxylic acid moieties. beilstein-journals.org
Table 3: Key IR Absorption Bands for Imidazol-1-yl-acetic acid Hydrochloride beilstein-journals.org
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3175, 3125, 3064 | C-H stretch (Imidazole ring) |
| 2945, 2869 | C-H stretch (Methylene group) |
| 3200 - 2500 (broad) | O-H stretch (Carboxylic acid) |
| 1732 | C=O stretch (Carboxylic acid) |
| 1581, 1547 | C=N, C=C stretch (Imidazole ring) |
| 1223 | C-N stretch |
UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment
The electronic absorption properties of Imidazol-1-yl-acetic acid are primarily governed by the chromophores present in its structure: the imidazole ring and the carboxylic acid group. The imidazole ring contains π electrons and nitrogen atoms with non-bonding (n) electrons, making it susceptible to π → π* and n → π* electronic transitions upon absorption of ultraviolet radiation. The basic imidazole molecule is known to have a UV absorption maximum (λmax) around 206-209 nm, which is attributed to a π → π* transition. researchgate.netwikipedia.org While specific experimental λmax values for Imidazol-1-yl-acetic acid are not extensively detailed in the surveyed literature, the presence of the acetic acid substituent is expected to have a minor effect on the primary absorption wavelength of the imidazole ring.
UV-Visible spectroscopy serves as a practical tool for purity assessment. The molar absorptivity of the compound at a specific wavelength allows for its quantification according to the Beer-Lambert law. Purity can be evaluated by scanning a range of wavelengths to detect the presence of impurities, which may possess different chromophoric systems and thus absorb at different wavelengths. For instance, the presence of an unexpected absorption band could indicate a contaminant, and its intensity could be used for semi-quantitative analysis of the impurity level.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of Imidazol-1-yl-acetic acid.
The crystal structure of Imidazol-1-yl-acetic acid has been successfully determined using single-crystal X-ray diffraction. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern provides detailed information about the electron density distribution within the crystal, from which the atomic positions, bond lengths, and bond angles can be accurately calculated. The crystallographic data for Imidazol-1-yl-acetic acid is available in the Cambridge Structural Database (CSD) under the CCDC number 651848. nih.gov
X-ray diffraction data provides unequivocal validation of the compound's molecular geometry. For Imidazol-1-yl-acetic acid, the analysis confirms its existence as a zwitterion in the crystalline state. This means the carboxylic acid group is deprotonated (–COO⁻) and a proton resides on one of the nitrogen atoms of the imidazole ring, creating an imidazolium (B1220033) cation. The analysis provides precise measurements of all bond lengths and angles, confirming the planarity of the imidazole ring and the specific spatial orientation of the acetate (B1210297) group relative to the ring. This experimental data is crucial for validating theoretical models and understanding the molecule's inherent structural preferences.
Quantitative and Qualitative Analytical Techniques for Research Materials
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of Imidazol-1-yl-acetic acid and for profiling its impurities. Given its polar and ionic nature, reversed-phase (RP) HPLC, often with ion-pairing agents, is the most common approach. This technique is particularly vital in pharmaceutical contexts where Imidazol-1-yl-acetic acid is a key intermediate in the synthesis of drugs like Zoledronic acid. nist.govcam.ac.uk
The method allows for the separation of the main compound from starting materials, by-products, and degradation products. Purity levels are typically quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram, with UV detection commonly employed at wavelengths between 215 nm and 220 nm. Several validated HPLC methods have been established for the analysis of Imidazol-1-yl-acetic acid, particularly for its determination as a related substance in zoledronic acid formulations. These methods demonstrate high selectivity and sensitivity, capable of quantifying the compound to levels required by regulatory agencies.
The table below summarizes various reported HPLC conditions for the analysis of Imidazol-1-yl-acetic acid.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | Ion-Pair RP-HPLC | Ion-Pair RP-HPLC | RP-HPLC |
| Column | 5 µm C18 (250 x 4.6 mm) | Hypersil C8 | Newcrom R1 |
| Mobile Phase | Buffer (Di-potassium hydrogen phosphate (B84403) + TBAHS) and Methanol (B129727) (900:100 v/v) | Methanol (20%) and 5 mmol/L Phosphate Buffer (80%) containing 6 mmol/L Tetrabutylammonium bromide | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | UV at 215 nm | UV at 220 nm | UV (wavelength not specified) |
| Retention Time | 7.2 min | Not Specified | Not Specified |
| Reference | __ | nih.gov | researchgate.net |
TBAHS: Tetra Butyl Ammonium (B1175870) Hydrogen Sulphate
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for monitoring the progress of chemical reactions involving Imidazol-1-yl-acetic acid. It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. This method is crucial for determining reaction completion, optimizing reaction times, and ensuring the purity of the synthesized compound.
In the synthesis of precursors to Imidazol-1-yl-acetic acid, such as its tert-butyl ester, TLC is used to track the conversion of the initial reactants. For instance, during the N-alkylation of imidazole with tert-butyl chloroacetate (B1199739), the reaction's progress is monitored on silica (B1680970) gel plates. nih.gov A common mobile phase for this analysis is a mixture of 10% methanol in chloroform (B151607) (MeOH/CHCl₃). nih.gov After developing the TLC plate, the separated compounds are visualized, often using iodine vapor, which reacts with the compounds to produce colored spots. nih.gov The disappearance of the starting material spots and the appearance of a new spot corresponding to the product, imidazol-1-yl-acetic acid tert-butyl ester, indicate the progression of the reaction. nih.gov
Similarly, in other synthetic routes, such as the reaction of imidazole with benzyl (B1604629) 2-chloroacetate to form benzyl 2-(1H-imidazol-1-yl)acetate, TLC monitoring is essential to confirm the near-complete conversion of the reactants before proceeding to the next step, such as hydrolysis to yield the final acid. sciforum.net
Table 1: TLC Parameters for Monitoring Reactions Involving Imidazol-1-yl-acetic Acid Precursors
| Parameter | Description | Source(s) |
|---|---|---|
| Stationary Phase | Silica gel plates | nih.govsciforum.netijrar.com |
| Mobile Phase | 10% Methanol in Chloroform (MeOH/CHCl₃) | nih.gov |
| Visualization | Iodine (I₂) vapor | nih.gov |
| Application | Monitoring the N-alkylation of imidazole; Synthesis of imidazol-1-yl-acetic acid tert-butyl ester and benzyl 2-(1H-imidazol-1-yl)acetate. | nih.govsciforum.net |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a definitive analytical method used to determine the elemental composition of a pure compound. This technique provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For Imidazol-1-yl-acetic acid, the molecular formula has been established as C₅H₆N₂O₂. sigmaaldrich.comscbt.comcymitquimica.comnih.gov
Based on this formula and the atomic weights of carbon (12.01 u), hydrogen (1.008 u), nitrogen (14.01 u), and oxygen (16.00 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 126.11 g/mol . sigmaaldrich.comscbt.com Experimental results from elemental analysis of a pure sample of Imidazol-1-yl-acetic acid are expected to align closely with these theoretical percentages, thereby confirming its empirical and molecular formula.
**Table 2: Theoretical Elemental Composition of Imidazol-1-yl-acetic acid (C₅H₆N₂O₂) **
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 47.62% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.80% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 22.21% |
| Oxygen | O | 15.999 | 2 | 31.998 | 25.37% |
| Total | | | | 126.115 | 100.00% |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Imidazol-1-yl-acetic acid |
| Imidazole |
| tert-butyl chloroacetate |
| Imidazol-1-yl-acetic acid tert-butyl ester |
| Methanol |
| Chloroform |
| Benzyl 2-chloroacetate |
| Benzyl 2-(1H-imidazol-1-yl)acetate |
| Carbon |
| Hydrogen |
| Nitrogen |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study imidazole-containing compounds to predict their geometry, energy, and electronic properties. mdpi.comresearchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to perform these calculations. researchgate.netmdpi.comnih.gov
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. sci-hub.se For derivatives of Imidazol-1-yl-acetic acid, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comsci-hub.se For instance, in a study on a complex containing an imidazole-carboxylate ligand, the optimized geometry revealed that the predicted values were largely consistent with experimental X-ray diffraction data, with some minor deviations attributed to the calculation method and the solid-state packing effects not present in the gas-phase calculation. mdpi.comsci-hub.se In one computational study of a related semicarbazone derivative, the global energy minimum for the non-planar structure was determined to be -1732.9189 Hartree. mdpi.com Such calculations confirm energetically-minimum structures by ensuring there are no imaginary frequencies. sci-hub.se
Table 1: Selected Optimized Geometric Parameters for an Imidazole (B134444) Derivative (Note: Data is for (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide as a representative example)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C3–H11 | 1.0816 Å |
| Bond Length | C2–H10 | 1.0822 Å |
| Bond Length | C5–H12 | 1.0811 Å |
| Bond Angle | C4-C5-C12 | 95.83° |
Source: Adapted from computational geometry optimization data. mdpi.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. iucr.orgacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. acs.org The HOMO-LUMO energy gap (Eg = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. iucr.orgtojqi.net
For various imidazole derivatives, FMO analysis has been performed to predict their reactivity. mdpi.comtojqi.net In one study of a coumarin-imidazole derivative, the HOMO-LUMO energy gap was calculated to be 3.726 eV, suggesting moderate chemical stability with potential for reactivity. tojqi.net The distribution of these orbitals is also analyzed; for many imidazole compounds, the HOMO and LUMO are often delocalized across the entire molecular plane or concentrated on specific moieties like the imidazole ring system. iucr.orgresearchgate.net
Table 2: Frontier Molecular Orbital (FMO) Data for Representative Imidazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Coumarin-imidazole derivative | DFT/B3LYP/6-311G | -6.413 | -2.687 | 3.726 |
| Thiazolo-benzimidazole derivative | DFT | -7.23 | -1.87 | 5.36 |
Source: Data extracted from studies on related imidazole structures. iucr.orgtojqi.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of molecular wavefunctions, focusing on charge transfer and intermolecular and intramolecular interactions. mdpi.comtandfonline.com This method investigates the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. mdpi.com The stabilization energy (E(2)) associated with these interactions quantifies their significance. tandfonline.com
NBO analysis is particularly effective for explaining hyperconjugative interactions and the stabilization arising from intramolecular hydrogen bonding. mdpi.com For example, in an imidazole derivative, the interaction between a lone pair orbital, such as n1(O), and an antibonding orbital, like σ*(C–H), can lead to intramolecular charge transfer (ICT), which stabilizes the system and can influence the molecule's conformation and reactivity. mdpi.comnih.gov These interactions result in an increased electron density in the antibonding orbital. mdpi.com
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions (Note: Data is for 1-phenyl-3(4-methoxyphenyl)-2-propenone as an illustrative example of the analysis type)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| π(C4–C9) | π*(C1–C3) | 181.65 |
Source: Adapted from NBO analysis on a related organic compound. tandfonline.com
Density Functional Theory (DFT) Studies
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov
For derivatives of Imidazol-1-yl-acetic acid, molecular docking studies have been conducted to predict their binding affinities and interaction modes with various protein targets. researchgate.netnih.govnih.gov These studies calculate the binding energy, typically in kcal/mol, which indicates the strength of the interaction; a more negative value suggests a stronger and more stable binding. researchgate.netresearchgate.net
Docking simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. vulcanchem.com For example, a study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a potential antiviral candidate, explored its binding modes within the active sites of SARS-CoV-2 receptors (PDB IDs: 6WCF, 6Y84), showing it could be a potential agent against them. nih.gov Similarly, substituted benzo[d]imidazol-1-yl derivatives were docked against Plasmodium falciparum adenylosuccinate lyase, a key enzyme in malaria, with binding energies ranging from -6.85 to -8.75 kcal/mol. nih.gov The planar imidazole ring is often noted for its ability to participate in π-π stacking interactions within protein active sites. vulcanchem.com
Table 4: Molecular Docking Results for Representative Imidazole Derivatives
| Ligand Derivative | Protein Target | PDB ID | Binding Energy (kcal/mol) |
| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | SARS-CoV-2 Mpro | 6Y84 | Not specified, but deemed potential agent |
| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide | Plasmodium falciparum adenylosuccinate lyase | (Homology Modeled) | -6.85 to -8.75 |
| 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid | Not specified enzyme | Not specified | -8.1 |
| Azo-imidazole derivative (HTB) | Anticancer-related protein (2XIR) | 2XIR | -12.4 |
Source: Data extracted from various molecular docking studies. researchgate.netnih.govnih.govresearchgate.net
Identification of Potential Biological Targets
Computational studies suggest that Imidazol-1-yl-acetic acid and its derivatives may interact with a variety of biological targets. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various biological processes. Its structural similarities to biologically relevant molecules make it a candidate for interaction with enzymes and receptors involved in cellular signaling and metabolism. smolecule.com
Derivatives of Imidazol-1-yl-acetic acid have been investigated for several therapeutic applications. For example, it is a key intermediate in the synthesis of zoledronic acid, a bisphosphonate that inhibits farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway, crucial for osteoclast function and bone resorption. vulcanchem.com This suggests that enzymes in this pathway are potential targets.
Furthermore, computational modeling has been used to predict the binding of imidazole-based compounds to various other targets. vulcanchem.com For instance, studies on related imidazole derivatives have explored their potential as:
Anticancer agents: Targeting enzymes like farnesyltransferase and cyclin-dependent kinases (CDKs). nih.govd-nb.info
Antimicrobial agents: Showing potential activity against various bacterial strains. smolecule.comcymitquimica.com
Anti-inflammatory agents: By modulating inflammatory pathways.
Anticonvulsant agents: Indicating possible interactions with targets in the central nervous system.
The versatility of the imidazole scaffold allows for chemical modifications that can tune the molecule's properties to interact with specific biological targets. cymitquimica.com
Binding Mode Analysis and Interaction Mechanisms (e.g., Hydrogen Bonding, π-Stacking)
The biological activity of Imidazol-1-yl-acetic acid is attributed to its ability to interact with biological targets through various non-covalent interactions. The key structural features facilitating these interactions are the imidazole ring and the carboxylic acid group.
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group (in the protonated form) and the carboxylic acid group can act as hydrogen bond donors. nih.goviucr.org These interactions are crucial for the specific recognition and binding to the active sites of proteins. For example, in a crystal structure study of a salt of an imidazolium (B1220033) cation, classical N-H⋯O hydrogen bonds were observed. nih.goviucr.org
π-Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.goviucr.org These interactions contribute significantly to the stability of the ligand-protein complex. Crystal structure analyses of related compounds have confirmed the presence of π-π stacking interactions, with centroid-centroid distances indicating a significant stabilizing effect. nih.goviucr.orgresearchgate.net
Other Interactions:
Electrostatic Interactions: The charged carboxylic acid group can form salt bridges with positively charged amino acid residues like lysine (B10760008) and arginine.
Hydrophobic Interactions: While the molecule has polar features, the ethylenic backbone of the imidazole ring can engage in hydrophobic interactions. d-nb.info
Molecular docking studies on related imidazole derivatives have visualized these binding modes. For example, the docking of benzimidazole (B57391) derivatives into the active site of cyclin-dependent kinase 8 (CDK8) revealed hydrogen bonding between the imidazole and key amino acid residues like Asp86, as well as hydrophobic interactions with several other residues. d-nb.info
Prediction of Inhibition Constants (Ki) and Binding Energies
Computational methods are employed to predict the binding affinity of Imidazol-1-yl-acetic acid and its derivatives to their potential biological targets. These predictions, often expressed as inhibition constants (Ki) or binding energies, are valuable for prioritizing compounds for synthesis and experimental testing.
Molecular docking programs can calculate a scoring function that estimates the binding energy of a ligand in the active site of a receptor. For instance, in a study of 4-amino-1,2,4-triazole (B31798) derivatives, which share some structural similarities with imidazole compounds, binding energies were calculated, and from these, estimated inhibition constants (Ki) were derived. jmpas.com These values provide a quantitative measure of the predicted potency of the compound.
The following table shows examples of predicted binding energies and inhibition constants for related imidazole or triazole derivatives from molecular docking studies.
| Compound | Target | Predicted Binding Energy (kcal/mol) | Predicted Ki |
| Imidazole Derivative 1 | Cyclin-Dependent Kinase 8 (CDK8) | -17.66 (for a reference compound) | Not Reported |
| Triazole Derivative 4c | Not Specified | -8.20 | 970.52 nM |
| Triazole Derivative 4f | Not Specified | -9.48 | 112.98 nM |
| Triazole Derivative 4g | Not Specified | -9.86 | 1.31 nM |
Data is illustrative and derived from studies on related heterocyclic compounds. jmpas.comrsc.org
It is important to note that these are theoretical predictions and require experimental validation, such as through in vitro enzyme inhibition assays. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
For imidazole-containing compounds, QSAR models have been developed to predict their activity for various therapeutic targets. nih.gov These models are typically built using a dataset of compounds with known biological activities. By analyzing the physicochemical properties (descriptors) of these molecules, a predictive model is generated.
Both linear (e.g., Multiple Linear Regression - MLR) and non-linear (e.g., Artificial Neural Networks - ANN, Support Vector Machines - SVM) methods have been used to develop QSAR models for imidazole derivatives. nih.gov Studies have shown that these models can successfully predict the activities of new, untested compounds, thereby accelerating the drug discovery process. nih.govresearchgate.net The predictive capability of these models is often assessed through internal and external validation methods. nih.gov
Identification of Key Molecular Descriptors
A crucial aspect of QSAR studies is the identification of molecular descriptors that are most influential on the biological activity of the compounds. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
For imidazole-containing farnesyltransferase inhibitors, studies have indicated that the volume, shape, and polarity of the molecules are important for their activity. nih.gov In a QSAR study on antibacterial benzimidazole derivatives, key descriptors found to have a significant correlation with activity included:
ClogP: A measure of hydrophobicity.
LogS: Aqueous solubility.
Calculated Molar Refractivity: Related to the volume and polarizability of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.
Hydrogen Bond Acceptors: The number of hydrogen bond acceptors in the molecule. researchgate.net
The identification of these key descriptors provides valuable insights into the structural requirements for optimal biological activity and guides the design of more potent analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
MD simulations have been used to study the interaction of imidazole-based inhibitors with their target proteins. ajchem-a.com These simulations can help to:
Assess the stability of the binding mode predicted by docking.
Analyze the flexibility of the ligand and the protein active site.
Identify key interactions that are maintained throughout the simulation.
Calculate binding free energies with higher accuracy than docking scores.
For example, MD simulations can be used to analyze the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over the simulation time. mdpi.com
Conformational Stability and Flexibility Analysis
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. Conformational analysis of Imidazol-1-yl-acetic acid is crucial for understanding its structural behavior and identifying its most stable, low-energy forms.
Detailed Research Findings
Computational techniques, particularly Potential Energy Surface (PES) scans, are employed to explore the conformational landscape of the molecule. A PES scan involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each step. This process identifies energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to transition between these stable states.
For molecules containing imidazole and a side chain, studies have shown that different rotational conformers can have significantly different energy levels. For instance, a PES scan can be performed by rotating the dihedral angles associated with the side chain to identify the most stable structure at the global minimum of the potential energy surface mdpi.com. In a typical analysis, the dihedral angle formed by the atoms of the N-CH₂-COOH group would be systematically varied, and the corresponding energy calculated using quantum mechanical methods like Density Functional Theory (DFT).
The results of such an analysis are often presented as a graph of potential energy versus the dihedral angle. The lowest points on this graph indicate the most stable conformations. For a related compound, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, a PES scan was used to identify the most stable conformer, which was then used for all subsequent calculations mdpi.com. This highlights the foundational importance of conformational analysis in computational studies.
The flexibility of the molecule can be understood by the height of the energy barriers between conformers. Low barriers suggest that the molecule can easily interconvert between different shapes at room temperature, indicating high flexibility. Conversely, high energy barriers suggest a more rigid structure.
| Dihedral Angle | Description | Significance in Flexibility |
| C4-N1-Cα-Cβ | Rotation of the entire acetic acid group relative to the imidazole ring. | Determines the overall orientation of the acidic functional group. |
| N1-Cα-Cβ-O(H) | Rotation of the carboxyl group. | Influences the potential for hydrogen bonding and electrostatic interactions. |
This table describes the key rotatable bonds in Imidazol-1-yl-acetic acid that would be investigated in a typical conformational analysis. The data for energy barriers would be derived from PES scan calculations.
Analysis of Ligand-Target Complex Dynamics
To understand how Imidazol-1-yl-acetic acid might function as a ligand for a biological target, such as an enzyme or receptor, molecular dynamics (MD) simulations are performed. MD simulations provide a dynamic view of the interactions between the ligand and its target over time, offering insights into the stability of the binding and the specific interactions that maintain the complex.
Detailed Research Findings
MD simulations on complexes involving imidazole-based ligands have been used to validate docking results and assess the stability of ligand-protein interactions researchgate.netajchem-a.com. A typical MD simulation for an Imidazol-1-yl-acetic acid-target complex would be run for a duration of nanoseconds to observe the dynamic behavior of the system. Key parameters are analyzed to interpret the results:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable, converging RMSD value over time suggests that the system has reached equilibrium and the complex is stable. In studies of similar compounds, stable RMSD values for both the protein and the ligand indicate a stable binding mode ajchem-a.com.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue of the protein to identify flexible regions. Residues in the binding pocket that show low fluctuation upon ligand binding can indicate a stable interaction. Conversely, high fluctuations might suggest parts of the protein that are more dynamic.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target are tracked. Persistent hydrogen bonds are critical for stabilizing the ligand in the binding pocket. The imidazole nitrogen atoms and the carboxylic acid group of Imidazol-1-yl-acetic acid are potential hydrogen bond donors and acceptors, making this analysis particularly important.
For example, in a study of imidazolo-triazole hydroxamic acid derivatives, MD simulations were used to analyze RMSD, RMSF, and hydrogen bond numbers to confirm good interaction between the ligand and its receptor ajchem-a.com. While specific data for Imidazol-1-yl-acetic acid is not available, the methodology provides a clear framework for how its binding dynamics would be assessed.
| Parameter | Description | Indication of Stability |
| RMSD (Protein) | Measures the average deviation of protein backbone atoms from their initial position. | A plateau in the RMSD value indicates the protein structure is stable with the ligand bound. |
| RMSD (Ligand) | Measures the average deviation of ligand atoms from their initial position within the binding site. | A low, stable RMSD value suggests the ligand remains in a consistent binding pose. |
| RMSF | Measures the fluctuation of individual amino acid residues over the course of the simulation. | Low fluctuations for binding site residues indicate a stable interaction with the ligand. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and target over time. | A consistent number of hydrogen bonds signifies stable, specific interactions. |
This table outlines the key metrics from a molecular dynamics simulation used to assess the stability of a ligand-target complex. The values would be generated from the simulation trajectory.
Investigative Studies in Biological and Pharmacological Contexts
Pharmacological Characterization of Imidazol-1-yl-acetic Acid and its Derivatives
The pharmacological profile of imidazol-1-yl-acetic acid derivatives is diverse, with research indicating a wide range of biological activities. These activities are often attributed to the imidazole (B134444) moiety, which can interact with various biological targets.
Derivatives of imidazol-1-yl-acetic acid have shown potential as anticonvulsant agents. Research has indicated that certain imidazole derivatives possess anticonvulsant properties, and studies on compounds related to 2-(1H-imidazol-1-yl)acetic acid have demonstrated significant anticonvulsant activity in some cases, without notable neurotoxicity. The evaluation of these compounds often involves assessing their ability to protect against seizures. Some research has focused on the structure-activity relationship (SAR) of imidazole-containing compounds to identify the key structural features that enhance anticonvulsant effects, which can guide the design of future neurological drugs. The potential for these derivatives is also suggested by the known anticonvulsant properties of other imidazole-containing compounds like Imidazenil and Imepitoin. americanchemicalsuppliers.com
A study on imidazolyl acetic acid hydrazide derivatives also evaluated their anticonvulsant effects using an acute model of anti-epileptic activity. researchgate.net Furthermore, the potential neuroprotective effects are being investigated through the assessment of key biomarkers involved in inflammation and neuroprotection, such as tumor necrotic factor-alpha (TNF-α) and phosphorylated nuclear factor kappa B (NF-κB). researchgate.net
The antimicrobial potential of imidazol-1-yl-acetic acid and its derivatives has been a significant area of research. The imidazole nucleus is a key component in many compounds exhibiting antimicrobial activities. grafiati.com
Antibacterial Activity: Derivatives of imidazol-1-yl-acetic acid have been shown to inhibit the growth of various bacterial strains. smolecule.com For instance, 2-Methyl-5-nitroimidazole-1-acetic acid, a metabolite of metronidazole, targets anaerobic bacteria. cymitquimica.com Studies have demonstrated the antibacterial efficacy of imidazole derivatives against common pathogens. Novel thiazole (B1198619) derivatives of (2-methyl-5-nitro-4-phenylazo–imidazol-1-yl)-acetic acid have been synthesized and screened for their antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Staphylococcus aureus. nih.gov Some of these compounds showed considerable antibacterial activity. nih.gov
In one study, pyrazole (B372694) derivatives synthesized from (2-methyl-5-nitroimidazol-1-yl)acetic acid were screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhosa. asianpubs.org Another study on pyrimidine (B1678525) derivatives synthesized using imidazol-1-yl-acetic acid as a catalyst also reported antibacterial properties. mdpi.com For example, acetyl-substituted pyrimidinone compounds showed a broad spectrum of antimicrobial activity against E. coli, P. aeruginosa, and K. pneumonia. nih.gov
Antifungal Activity: The antifungal properties of imidazol-1-yl-acetic acid derivatives have also been investigated. The imidazole moiety is known for its antifungal effects, particularly against Candida species. chemimpex.com Research on pyrazole derivatives of (2-methyl-5-nitroimidazol-1-yl)acetic acid included screening for antifungal activity against Aspergillus niger, Candida albicans, Cryptococcus neoformans, and Thielaviopsis paradoxa. asianpubs.org Similarly, novel thiazole derivatives of (2-methyl-5-nitro-4-phenylazo–imidazol-1-yl)-acetic acid were tested against Candida albicans, Aspergillus flavus, Aspergillus fumigates, and Trichophyton rubrum, with some compounds showing considerable antifungal activity. nih.gov
Table 1: Investigated Antimicrobial Activity of Imidazol-1-yl-acetic Acid Derivatives
| Derivative Class | Bacterial Strains Tested | Fungal Strains Tested | Reference |
|---|---|---|---|
| Thiazole derivatives | E. coli, P. aeruginosa, K. pneumonia, S. aureus | C. albicans, A. flavus, A. fumigates, T. rubrum | nih.gov |
| Pyrazole derivatives | S. aureus, E. coli, B. subtilis, S. typhosa | A. niger, C. albicans, C. neoformans, T. paradoxa | asianpubs.org |
| Pyrimidine derivatives | E. coli, P. aeruginosa, K. pneumonia | Not specified | nih.gov |
The anticancer potential of imidazol-1-yl-acetic acid and its derivatives is an active area of research. Imidazole derivatives have shown significant activity against various cancer cell lines.
Studies have evaluated the efficacy of imidazole derivatives against human triple-negative breast cancer and melanoma cell lines. Structural modifications, such as adding hydrophobic groups, have been shown to enhance membrane permeability and improve anticancer efficacy in melanoma models. Novel imidazole platinum(II) complexes conjugated with dendrimers have demonstrated antiproliferative effects in breast cancer cells and in a zebrafish embryo model. nih.gov These conjugates were found to induce apoptosis through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways. nih.gov
Derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid have been reported as potent anticancer agents. lookchem.com For example, certain oxadiazole and triazole derivatives of this compound exhibited moderate to excellent antiproliferative activities toward the HCT116 cell line under both normal and low-oxygen conditions. researchgate.net Research has also been conducted on synthesizing and evaluating the anticancer activity of various imidazole derivatives, with some compounds showing promising results against a panel of 60 human cancer cell lines. grafiati.com
Research has been conducted on the anti-inflammatory and analgesic properties of derivatives of imidazol-1-yl-acetic acid. A study involved the synthesis of several derivatives from Imidazol-1-yl-acetic acid hydrazide, which were then evaluated for their anti-inflammatory activity against carrageenan-induced rat paw edema and for their analgesic activity using the writhing test in mice. researchgate.net
The study found that several of the synthesized compounds exhibited maximum anti-inflammatory activity. researchgate.net All the tested compounds showed an ability to inhibit writhing, with some being significantly more effective than the reference standard. researchgate.net The anti-inflammatory potential of these derivatives is also linked to their effect on key biomarkers like TNF-α and NF-κB. researchgate.net The imidazole nucleus is present in compounds known to have anti-inflammatory and analgesic properties. asianpubs.orgrroij.com
Table 2: Anti-inflammatory and Analgesic Activity of Imidazol-1-yl-acetic Acid Derivatives
| Compound Type | Anti-inflammatory Model | Analgesic Model | Key Findings | Reference |
|---|---|---|---|---|
| Imidazol-1-yl-acetic acid hydrazide derivatives | Carrageenan-induced rat paw edema | Acetic acid-induced writhing test | Some derivatives showed maximum anti-inflammatory activity and significant inhibition of writhing. | researchgate.net |
The broad biological activity of imidazole derivatives includes potential antiviral properties. grafiati.comajgreenchem.commedchemexpress.com The search for new organic structures with antiviral properties has been a priority in research, especially in the context of global health emergencies. mdpi.comdntb.gov.uaresearchgate.net While direct studies on Imidazol-1-yl-acetic acid against SARS-CoV-2 are not extensively detailed in the provided results, the general antiviral potential of imidazole-based compounds is recognized. grafiati.com Research has explored the potential of various phytochemicals and synthetic compounds, including those with imidazole structures, as antiviral agents. researchgate.net The development of novel compounds with potential anti-HIV properties has also been a focus, with some research integrating the imidazole core into new molecular structures. sci-hub.se
Derivatives of imidazol-1-yl-acetic acid have been investigated for their potential against parasites and tuberculosis.
Antiparasitic Activity: Metronidazole acetic acid, a derivative of imidazole, is known to target protozoa. cymitquimica.com Imidazole derivatives, in general, are recognized for possessing antiparasitic and antiprotozoal activity. asianpubs.orgmedchemexpress.com
Antitubercular Activity: The imidazole nucleus is a structural component of compounds with reported antitubercular activity. grafiati.com Research has been conducted on the synthesis of hybrid molecules containing a 4-nitroimidazole (B12731) moiety linked to other heterocyclic systems with the aim of discovering new antitubercular agents. grafiati.com These efforts are part of a broader search for new treatments for tuberculosis. grafiati.com One study mentioned the synthesis of disubstituted imidazoles that were screened against Mycobacterium tuberculosis, with one compound showing very good in vitro activity, suggesting it could be a lead for further development. researchgate.net
Enzyme Inhibition Studies
Imidazol-1-yl-acetic acid and its derivatives have been the subject of various investigations to determine their potential as enzyme inhibitors across different therapeutic areas. These studies explore their interactions with enzymes involved in crucial biological pathways, from neurotransmitter metabolism to viral replication.
Histamine (B1213489) Metabolism Enzymes
Imidazol-yl-acetic acid, specifically its isomer imidazole-4-acetic acid, is a known oxidative metabolite of histamine. nih.govsigmaaldrich.com In mammals, histamine is primarily metabolized through two main pathways: methylation by histamine-N-methyltransferase (HMT) and oxidation by semicarbazide-sensitive amine oxidases (SSAOs), such as diamine oxidase (DAO). sigmaaldrich.com The oxidative pathway converts histamine to imidazolacetaldehyde, which is then rapidly oxidized to imidazole-4-acetic acid (IAA). sigmaaldrich.com
While it is a product of histamine metabolism, studies have also investigated its role in modulating the enzymes involved. For instance, imidazoleacetic acid has been shown to inhibit GABA-transaminase (GABA-T) non-competitively, with a reported Ki value of 0.34 mM. medchemexpress.com The inhibition of HMT by substances like metoprine (B1676516) leads to an increase in the levels of IAA in the brain, suggesting that when the primary methylation pathway is blocked, histamine is shunted to the alternative oxidative pathway. nih.govsigmaaldrich.com This indicates a dynamic relationship between histamine and its metabolites within the central nervous system. The formation of IAA from histamine suggests a potential link and interaction between the histaminergic and GABAergic systems. nih.gov
Insulin-Degrading Enzyme (IDE) Inhibition
Insulin-degrading enzyme (IDE) is a zinc metalloprotease responsible for the degradation of insulin (B600854) and other amyloidogenic peptides like amyloid-β (Aβ), making it a target for diseases such as type 2 diabetes and Alzheimer's disease. nih.govnih.gov Derivatives of imidazol-yl-acetic acid have been identified as potential inhibitors of IDE.
Structure-activity relationship (SAR) studies on a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids revealed that the carboxylic acid, the imidazole ring, and a tertiary amine were critical for inhibitory activity against IDE. nih.govresearchgate.net These compounds were found to bind to both the catalytic site and a distant exosite within the enzyme's catalytic chamber. nih.govresearchgate.net This dual binding provides a structural basis for their inhibitory action. nih.gov One study synthesized 48 analogues and found IC50 values ranging from 0.1±0.5 to 2.9 ± 1.9 µM for the inhibition of human IDE. indexcopernicus.com Optimized compounds demonstrated selective inhibition of amyloid-β degradation over insulin hydrolysis. nih.gov For example, one lead compound was shown to prevent IDE from hydrolyzing amyloid-β1-40 while moderately facilitating insulin hydrolysis. indexcopernicus.com
Table 1: Inhibition of Insulin-Degrading Enzyme (IDE) by Imidazole-Acetic Acid Derivatives This table is interactive. Click on headers to sort.
| Compound Class | Target Enzyme | IC50 Range (µM) | Key Structural Features for Activity | Reference |
|---|---|---|---|---|
| Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids | Human Insulin-Degrading Enzyme (hIDE) | 0.1 - 2.9 | Carboxylic acid, Imidazole ring, Tertiary amine | indexcopernicus.com |
Myeloperoxidase (MPO) and Other Enzymes
Myeloperoxidase (MPO) is a heme-containing enzyme released by neutrophils that produces potent oxidants like hypochlorous acid (HOCl) as part of the innate immune response. researchgate.netgoogle.com However, excessive MPO activity is linked to tissue damage in various inflammatory diseases, making it a therapeutic target. researchgate.netgoogle.com
Imidazole-based compounds have been designed and investigated as MPO inhibitors. In one computational study, 164 imidazole-based drugs were designed and docked with human MPO. researchgate.net The analysis identified several ligands with better binding scores than reference drugs like primaquine (B1584692) and salicylhydroxamic acid. researchgate.net The imidazole ring was noted to contribute significantly to the binding energy through interactions with hydrophobic pocket residues, and interactions with other key residues suggested these compounds could act as inhibitors by competing with the H₂O₂ binding site. researchgate.net Other research has focused on benzo[d]imidazole derivatives, with compounds like 2-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)acetohydrazide showing inhibitory activity on both the chlorination and peroxidation cycles of MPO. tandfonline.comresearchgate.net Synthetic MPO inhibitors such as AZD3241 have been shown to effectively mitigate MPO enzymatic activity in vitro with an IC50 of approximately 1.2 µM. frontiersin.org
Mechanism of Action at Molecular and Cellular Levels
The therapeutic potential of imidazol-1-yl-acetic acid derivatives is rooted in their specific interactions with biological targets at the molecular level, which in turn modulates cellular signaling and function.
Interactions with Molecular Targets and Signaling Pathways
The mechanism of action for imidazole-containing compounds involves direct interaction with the active or allosteric sites of target enzymes. For IDE inhibitors, X-ray crystallography has revealed that imidazole-derived acetic acid analogs bind to an exosite approximately 30 Å away from the catalytic zinc ion. nih.govresearchgate.net This binding to the exosite is thought to induce a conformational change that is critical for substrate cleavage at the catalytic site. nih.gov The imidazole ring itself can participate in hydrogen bonding and π-stacking interactions, which enhances the pharmacological profile of these molecules.
In the context of MPO inhibition, docking studies suggest that the imidazole ring of designed inhibitors fits into a hydrophobic pocket of the enzyme, interacting with residues like Phenylalanine A:99. researchgate.net These interactions, along with engagement with other residues near the heme group, are proposed to block substrate access to the catalytic site, thereby inhibiting enzyme function. researchgate.net
Beyond direct enzyme inhibition, these interactions can influence broader signaling pathways. The formation of imidazoleacetic acid from histamine provides a direct link to the GABAergic system, as IAA is a known agonist at GABA-A receptors. nih.gov For IDE inhibitors, modulating the enzyme's activity can affect the clearance of multiple peptides, including insulin, glucagon, and amyloid-β, thereby influencing metabolic and neurodegenerative pathways. mdpi.com The ability of some IDE inhibitors to selectively spare insulin degradation while inhibiting Aβ degradation highlights the potential for nuanced modulation of these pathways. nih.gov
Interference with Biosynthetic Pathways (e.g., Mevalonate (B85504) Pathway)
Imidazol-1-yl-acetic acid is a key precursor in the synthesis of Zoledronic acid, a third-generation bisphosphonate. beilstein-journals.orgsciforum.net Zoledronic acid is known to inhibit osteoclast action and bone resorption by interfering with the mevalonate (MVA) pathway. beilstein-journals.orgnih.gov This pathway is critical for the production of cholesterol and essential isoprenoid lipids, which are vital for maintaining cell membrane integrity and function. nih.gov Specifically, nitrogen-containing bisphosphonates like Zoledronic acid target and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the MVA pathway. nih.gov This inhibition disrupts the geranylgeranylation of proteins, which is a crucial post-translational modification for small GTPases involved in fundamental cellular processes. nih.govspringermedizin.de While Imidazol-1-yl-acetic acid itself is a precursor, its structural framework is integral to the final compound's ability to interact with this pathway. Some research suggests that derivatives of Imidazol-1-yl-acetic acid could be used to create novel bisphosphonates, which might have modified effects on the mevalonate pathway. vulcanchem.com
In fungi, a similar pathway, the ergosterol (B1671047) biosynthesis pathway, is a primary target for azole-based antifungal agents. These agents typically inhibit lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme that functions downstream of the mevalonate pathway, to block the synthesis of ergosterol, a crucial component of the fungal cell membrane. mdpi.comrsc.org
Modulation of Enzyme Activity and Cellular Processes
The imidazole ring within Imidazol-1-yl-acetic acid and its derivatives is a key structural feature responsible for their interaction with various enzymes and receptors, leading to the modulation of cellular activities. smolecule.com The polar and ionizable nature of the imidazole ring allows it to participate in hydrogen bonding and π-stacking interactions with biological targets. humanjournals.com
Enzyme Inhibition:
Aromatase (CYP19): Non-steroidal aromatase inhibitors often feature an azole ring (imidazole or triazole) that interacts with the heme iron of the cytochrome P450 enzyme, inhibiting its activity. nih.govnih.gov Aromatase is responsible for converting androgens to estrogens, and its inhibition is a key strategy in treating hormone-dependent breast cancer. nih.govnih.gov Studies on various imidazole-containing compounds have demonstrated their potential as aromatase inhibitors. bindingdb.orgmdpi.comgoogle.com For instance, some indole-imidazole derivatives have shown potent and selective aromatase inhibitory activity. bindingdb.org In comparative studies, triazole-containing compounds sometimes show higher efficacy than their imidazole counterparts, which may be due to the specific orientation and polarity of the triazole ring within the enzyme's binding pocket. mdpi.com
Lanosterol 14α-demethylase (CYP51): This enzyme is the primary target for azole antifungal drugs. mdpi.com The azole moiety inhibits the enzyme, disrupting ergosterol synthesis and leading to fungal cell death. mdpi.comrsc.org Structure-activity relationship studies have been conducted on numerous dialkyl substituted imidazole derivatives as potent inhibitors of lanosterol 14α-demethylase from pathogens like Trypanosoma cruzi. nih.gov
Insulin-Degrading Enzyme (IDE): Certain complex derivatives containing an imidazole-acetic acid scaffold have been identified as dual-binding inhibitors of IDE, a zinc metalloprotease involved in the degradation of insulin and amyloid-β peptides. nih.govnih.gov These inhibitors bind to both an exosite and the catalytic site of the enzyme. nih.gov
Other Enzymes: Derivatives of Imidazol-1-yl-acetic acid have been investigated for their potential to inhibit other enzymes, such as cyclo-oxygenase (COX) and NLRP3 inflammasome. jchemrev.commdpi.com
Modulation of Cellular Processes: The interaction of Imidazol-1-yl-acetic acid derivatives with enzymes and receptors can influence various cellular signaling pathways, affecting gene expression and cellular metabolism, which are fundamental to cell growth and differentiation. smolecule.com For example, its role as a precursor to zoledronic acid links it to processes that inhibit osteoclast-mediated bone resorption. beilstein-journals.org
Structure-Activity Relationship (SAR) and Lead Optimization in Biological Systems
The biological activity of compounds derived from Imidazol-1-yl-acetic acid is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its efficacy and for guiding the design of more potent and selective therapeutic agents. humanjournals.comnih.gov
Identification of Critical Structural Features for Activity
For many biological activities, the imidazole ring and the acetic acid group are critical features. nih.gov
The Imidazole Ring: The nitrogen-containing imidazole ring is a key pharmacophore. humanjournals.comajrconline.org Its ability to coordinate with metal ions (like the heme iron in cytochrome P450 enzymes) and participate in hydrogen bonding is essential for the inhibitory activity of many azole-based drugs, including aromatase and lanosterol 14α-demethylase inhibitors. mdpi.comnih.gov SAR studies have shown that substitution at the N-1 position of the imidazole ring is often crucial for activity. humanjournals.com
The Carboxylic Acid Group: The acetic acid moiety is also vital for the activity of certain inhibitors. nih.gov It can participate in hydrogen bonding and salt formation, which are important for binding to biological targets. vulcanchem.com For instance, in a series of inhibitors for Insulin-Degrading Enzyme, the carboxylic acid was found to be a critical feature for activity. nih.gov
Linker and Substituents: The nature of the linker between the imidazole ring and other parts of the molecule, as well as the types of substituents on the ring, significantly influences activity. nih.govnih.gov
Impact of Substituent Modifications on Biological Efficacy
Modifying the core structure of Imidazol-1-yl-acetic acid with different substituents can dramatically alter its biological effects. humanjournals.comacs.org
Substituents on the Imidazole Ring:
Adding lipophilic substituents, such as aromatic rings, often enhances activity. humanjournals.com Potent antimicrobial and anticancer imidazoles frequently have two or three aromatic substituents. humanjournals.com
Electron-withdrawing groups, like a cyano moiety, can lead to dramatic improvements in antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org
Conversely, substituents like aliphatic amines, amides, esters, and alkyl groups often result in decreased or no improvement in activity. humanjournals.comacs.org
The position of the substituent matters. For example, a methyl group at the 4-position of the imidazole ring introduces steric and electronic effects that influence reactivity. vulcanchem.com
Modifications to the Acetic Acid Side Chain:
Esterification of the carboxylic acid can serve as a prodrug strategy. For example, converting the acid to a methyl ester which is then hydrolyzed in vivo. nih.gov
Replacing the carboxylic acid with other acidic groups, like a tetrazole, can also yield active compounds. mdpi.com
The table below summarizes the effect of various substituents on the biological activity of imidazole derivatives based on findings from multiple studies.
| Compound/Derivative Class | Modification | Impact on Biological Efficacy | Target/Activity | Reference |
| Azolylphenyl-oxazolidinones | Replacement of morpholine (B109124) ring with pyrrole (B145914) or 1,2,3-triazole | Good activity against H. influenzae and M. catarrhalis | Antibacterial | acs.org |
| Azolylphenyl-oxazolidinones | Addition of cyano group to the azole ring | Dramatic improvement in antibacterial activity | Antibacterial | acs.org |
| Azolylphenyl-oxazolidinones | Addition of amide, ester, amino, or alkyl substituents | No improvement or loss of activity | Antibacterial | acs.org |
| Imidazole Derivatives | Addition of lipophilic, aromatic substituents | Increased potency | Antiviral, Antimicrobial, Anticancer | humanjournals.com |
| Imidazole Derivatives | Substitution with aliphatic amines | Decreased activity | General Biological Activity | humanjournals.com |
| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole-1-yl)-acetic acid derivatives | Addition of 4-fluoro, methyl, and fluorophenyl groups | Maximum anti-inflammatory activity compared to standard | Anti-inflammatory | humanjournals.com |
Optimization of Pharmacokinetic Properties in vivo (e.g., Solubility, Stability, Bioavailability)
The imidazole ring itself, being a polar and ionizable aromatic group, is often incorporated into lead molecules to improve pharmacokinetic properties like solubility and bioavailability. humanjournals.comajrconline.orgresearchgate.net
Solubility: The basic nitrogen atoms in the imidazole ring can be protonated to form salts (e.g., hydrochloride salts), which significantly enhances aqueous solubility. vulcanchem.comvulcanchem.com This is a common strategy used in drug development. For example, the hydrochloride salt of (2-Phenyl-1H-imidazol-1-yl)acetic acid has much higher aqueous solubility (~50 mg/mL) compared to its free acid form (~10 mg/mL).
Stability and Permeability: Modifications to the core structure are often made to improve metabolic stability and membrane permeability. Introducing an ethyl group to the imidazole ring, for instance, increases lipophilicity, which can potentially enhance membrane permeability and alter metabolic stability. vulcanchem.com In the development of Insulin-Degrading Enzyme inhibitors, lead compounds were optimized for stability in plasma and microsomes. nih.gov
Comparative Analysis with Structurally Similar Compounds
Comparing Imidazol-1-yl-acetic acid with its analogs helps to elucidate the contribution of specific structural features to its biological profile.
Imidazole-4-acetic acid vs. Imidazol-1-yl-acetic acid: The position of the acetic acid group on the imidazole ring is critical. Imidazol-1-yl-acetic acid is a key intermediate for Zoledronic acid, which inhibits the mevalonate pathway. beilstein-journals.org Imidazole-4-acetic acid, an isomer, is a metabolite of histamine and interacts with different biological targets, primarily GABA receptors.
Imidazol-1-yl-acetic acid vs. Substituted Analogs:
Ethyl Substitution: Adding an ethyl group at the 2-position, as in 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, increases lipophilicity and introduces steric effects compared to the unsubstituted parent compound. vulcanchem.com This is predicted to alter receptor binding and membrane permeability. vulcanchem.com
Phenyl Substitution: The presence of a phenyl group, as in (2-Phenyl-1H-imidazol-1-yl)acetic acid, adds a bulky, lipophilic moiety that can engage in π-stacking interactions, often leading to different or enhanced pharmacological profiles, such as anti-inflammatory or antimicrobial activities.
Pyridine (B92270) Substitution: In 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid, the pyridine ring introduces an additional basic nitrogen atom and different electronic properties compared to a phenyl ring, potentially altering target interactions and solubility. vulcanchem.com
Imidazole vs. Triazole Analogs: In the context of aromatase inhibition, both imidazole and triazole rings can coordinate with the enzyme's heme iron. However, triazole derivatives like Letrozole and Anastrozole are often more potent inhibitors than their imidazole counterparts. nih.govmdpi.com This difference is attributed to the distinct electronic properties and binding orientation of the triazole ring within the active site. mdpi.com
The following table provides a comparative overview of Imidazol-1-yl-acetic acid and some of its structural analogs.
| Compound Name | Key Structural Difference from Imidazol-1-yl-acetic acid | Impact on Properties/Activity | Reference |
| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | Ethyl group at C2 of the imidazole ring | Increased lipophilicity, potential for altered receptor binding and membrane permeability. | vulcanchem.com |
| (2-Phenyl-1H-imidazol-1-yl)acetic acid | Phenyl group at C2 of the imidazole ring | Increased lipophilicity; associated with anti-inflammatory and antimicrobial properties. | |
| 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid | Pyridin-4-yl group at C2 of the imidazole ring | Introduces an additional basic center, altering electronic properties and potential biological targets. | vulcanchem.com |
| Imidazole-4-acetic acid | Acetic acid at C4 instead of N1 | Isomer with a different biological role (metabolite of histamine). | vulcanchem.com |
| Triazole-containing Analogs (e.g., Letrozole) | Replacement of imidazole with a 1,2,4-triazole (B32235) ring | Often show higher potency as aromatase inhibitors due to different electronic and binding characteristics. | nih.govmdpi.com |
Applications in Advanced Pharmaceutical Development and Research
Role as a Key Intermediate in Drug Synthesis
The utility of Imidazol-1-yl-acetic acid as a key intermediate is well-established, particularly in the synthesis of nitrogen-containing heterocyclic compounds with therapeutic value. chemimpex.com Its bifunctional nature, possessing both an acidic carboxylic group and a reactive imidazole (B134444) ring, allows for its incorporation into complex molecular architectures. smolecule.com
Imidazol-1-yl-acetic acid is most notably recognized as the critical starting material for the synthesis of Zoledronic Acid, a potent third-generation bisphosphonate. nih.govresearchgate.netresearchgate.net Bisphosphonates are a class of drugs that inhibit bone resorption and are used in the treatment of osteoporosis, Paget's disease, and cancer-related bone complications. researchgate.netresearchgate.net The imidazole ring in the side chain of Zoledronic Acid, derived directly from Imidazol-1-yl-acetic acid, is crucial for its high potency. nih.govresearchgate.net The synthesis of other novel bisphosphonates may also utilize derivatives of Imidazol-1-yl-acetic acid, potentially modifying the pharmacological profile by altering substituents on the imidazole ring. vulcanchem.com
The conversion of Imidazol-1-yl-acetic acid to Zoledronic Acid is a well-documented process in chemical literature. A common and direct method involves the reaction of Imidazol-1-yl-acetic acid or its hydrochloride salt with a mixture of phosphorous acid and a phosphorylating agent, such as phosphorus trichloride (B1173362) or phosphorus oxychloride. nih.govresearchgate.netgoogle.com
Several variations of this synthesis exist, often differing in the choice of solvent, reaction temperature, and the specific phosphorylating agents used. For instance, one established pathway involves suspending Imidazol-1-yl-acetic acid hydrochloride and phosphorous acid in a solvent like chlorobenzene (B131634). nih.gov Phosphorus oxychloride is then added to the mixture, which is heated to drive the reaction. nih.gov Following the reaction, the mixture is hydrolyzed, and Zoledronic Acid is isolated, often through crystallization by adding a miscible solvent like methanol (B129727). nih.gov Another approach involves the in situ formation of an imidazolium (B1220033) methanesulfonate (B1217627) salt, which then reacts with phosphoric acid and phosphorus oxychloride to yield zoledronic acid. researchgate.net
Synthetic Pathways to Zoledronic Acid
| Starting Material | Key Reagents | Solvent/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Imidazol-1-yl-acetic acid hydrochloride | Phosphorous acid, Phosphorus oxychloride | Chlorobenzene, 90-95°C, then reflux with water | 57% | nih.gov |
| Imidazol-1-yl-acetic acid | Phosphorus trichloride, Phosphorous acid | Sulfolane (B150427), 65°C | 71% | mdpi.com |
| Imidazol-1-yl-acetic acid | Phosphorus trichloride, Phosphorous acid | Methanesulfonic acid (MSA) | 31% | mdpi.com |
| Imidazol-1-yl-acetic acid or its salt | Phosphorous acid, Phosphorous trichloride | Solvent-free, <80°C | ~80% | google.com |
| Imidazol-1-yl-acetic acid | Phosphorus trichloride, Phosphorous acid | Diethyl carbonate (DEC) | 65% | researchgate.netbenthamdirect.com |
Optimizing the synthesis of Zoledronic Acid from Imidazol-1-yl-acetic acid is crucial for industrial-scale production, focusing on maximizing yield, ensuring high purity, and improving process efficiency and safety. Research has explored several strategies to achieve these goals.
One significant area of optimization is the choice of solvent. While traditional solvents like chlorobenzene have been used, they can lead to thick reaction masses that are difficult to stir, resulting in incomplete reactions and lower yields. nih.govgoogle.com To address this, alternative solvents and conditions have been investigated. Methanesulfonic acid (MSA) and sulfolane have been employed as effective reaction media. mdpi.combenthamdirect.com More recently, "greener" solvents like diethyl carbonate (DEC) have been successfully used, offering a more environmentally benign alternative to expensive and less green options like MSA and sulfolane. researchgate.netbenthamdirect.comdntb.gov.ua
Another key optimization involves developing solvent-free reaction conditions. It has been demonstrated that using a small excess of phosphorous acid can act as a solvent, keeping the reaction mass homogeneous and easily stirrable at temperatures below 80°C. google.com This method not only simplifies the process but also leads to high yields (around 80%) and purity in excess of 99%. google.com
Beyond its role in bisphosphonate synthesis, Imidazol-1-yl-acetic acid serves as a versatile building block for a variety of other bioactive heterocyclic compounds. chemimpex.com The imidazole nucleus is a common feature in many pharmacologically active agents due to its ability to participate in hydrogen bonding and coordinate with metal ions. jchemrev.comresearchgate.net
Derivatives of Imidazol-1-yl-acetic acid have been synthesized and investigated for a range of therapeutic applications. For example, new imidazolyl acetic acid derivatives have been studied for their anti-inflammatory and analgesic activities. a2bchem.com The core structure is also utilized in the development of novel antibacterial and antifungal agents. chemimpex.coma2bchem.com Furthermore, the compound is used in coordination chemistry to assemble complex structures, such as zinc(II) coordination polymers, which can have applications in materials science. researchgate.net
Precursor for Zoledronic Acid and Bisphosphonates
Development of New Therapeutic Agents
The structural framework of Imidazol-1-yl-acetic acid is being actively explored in drug design and discovery programs aimed at creating new therapeutic agents for a variety of diseases. chemimpex.com
The imidazole scaffold is a prominent feature in many compounds targeting the central nervous system. Imidazole derivatives have shown potential as anticonvulsant agents. Research into the structure-activity relationship (SAR) of imidazole-containing compounds has provided insights for designing future drugs for neurological disorders. Patents have been filed for imidazole compounds derived from imidazolyl acetic acid esters for the potential treatment of neurodegenerative disorders. google.com
In the context of metabolic disorders, the imidazole ring is a key component of many biological molecules, including the amino acid histidine. smolecule.com This makes Imidazol-1-yl-acetic acid and its derivatives interesting candidates for designing molecules that can interact with metabolic pathways and enzymes. chemimpex.comsmolecule.com For instance, research into 2-phenyl-1H-benzo[d]imidazole derivatives, which share the core imidazole ring, has focused on creating metabolically stable compounds that can act as modulators for receptors like the GABA-A receptor, which is implicated in various neurological conditions. acs.org
Potential for Enhancing Efficacy of Existing Drugs
The unique chemical structure of imidazol-1-yl-acetic acid allows for its incorporation into more complex drug molecules, thereby potentially enhancing their therapeutic effects. Research has shown that the imidazole moiety can contribute to various pharmacological activities, and its derivatives are being explored for their ability to improve the performance of established drugs. chemimpex.com
One notable area of investigation is in the context of cancer therapy. For instance, studies have explored how certain small molecules can increase the sensitivity of cancer cells to existing chemotherapeutic agents like gemcitabine. nih.gov The strategy involves using "binary weapons," where a second molecule enhances the uptake or effectiveness of the primary drug. nih.gov While not directly implicating imidazol-1-yl-acetic acid itself as an enhancer, the principle highlights a promising avenue where its derivatives could be designed to modulate drug transporters or metabolic pathways, thereby boosting the efficacy of co-administered drugs. nih.gov
Lead Compound Development for Various Pathologies
Imidazol-1-yl-acetic acid and its derivatives serve as valuable scaffolds for the development of new drugs targeting a range of diseases. The imidazole ring is a common feature in many biologically active compounds, and its presence in imidazol-1-yl-acetic acid provides a starting point for medicinal chemists to design novel therapeutic agents. chemimpex.com
Antiviral Research: Recent research has focused on designing and synthesizing derivatives of imidazol-1-yl-acetic acid as potential inhibitors of the interaction between viral and host proteins. sci-hub.senih.gov For example, novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates and their corresponding acetic acid and acetohydrazide derivatives have been synthesized and evaluated for their ability to inhibit the interaction between the HIV-1 Vpu protein and the host protein BST-2. sci-hub.senih.gov This interaction is crucial for the virus's ability to replicate and evade the host's immune system.
In these studies, several derivatives of imidazol-1-yl-acetic acid showed significant inhibitory activity in biochemical assays. sci-hub.senih.gov One compound, in particular, demonstrated promising antiviral activity in cell-based assays at non-toxic concentrations, making it a viable lead compound for the development of new anti-HIV therapeutics. nih.gov
Table 1: Antiviral Activity of Imidazol-1-yl-acetic Acid Derivatives
| Compound | Assay Type | Key Finding |
|---|---|---|
| Ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates | HIV-1 Vpu-Host BST-2 ELISA | Seven derivatives showed >50% inhibitory activity. sci-hub.senih.gov |
| Compound 17b | Cell-based HIV-1 antiviral assay | Exhibited an EC50 of 6.3 ± 0.7 μM with a CC50 of 184.5 ± 0.8 μM. nih.gov |
Other Therapeutic Areas: The versatility of the imidazol-1-yl-acetic acid scaffold extends to other pathologies as well. Its derivatives have been investigated for their potential in treating neurological and metabolic disorders. chemimpex.com The ability of the imidazole ring to interact with various biological targets makes it a valuable component in the design of new drugs for a wide range of diseases. smolecule.com
Analytical Standards in Pharmaceutical Research
Beyond its therapeutic potential, imidazol-1-yl-acetic acid plays a crucial role as an analytical standard in the pharmaceutical industry. Its purity and well-characterized properties make it an essential tool for ensuring the quality and consistency of pharmaceutical products. medchemexpress.comlgcstandards.com
Reference Material for Quality Control and Assays
Imidazol-1-yl-acetic acid is available as a pharmaceutical secondary standard and a certified reference material (CRM). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These high-purity standards are used for a variety of analytical applications, including:
Method Development and Validation: Establishing and verifying the accuracy and reliability of analytical methods used for testing pharmaceutical products. lgcstandards.com
Release Testing: Ensuring that batches of drugs meet the required quality specifications before they are released to the market. lgcstandards.com
Stability Testing: Assessing the stability of drug products over time and under various storage conditions. lgcstandards.com
The use of a certified reference material like imidazol-1-yl-acetic acid provides traceability to international standards, ensuring the consistency and comparability of analytical results across different laboratories and manufacturing sites. sigmaaldrich.com
Quantification in Pharmaceutical Formulations
A key application of imidazol-1-yl-acetic acid as an analytical standard is in the quantification of impurities in pharmaceutical formulations. It is a known impurity and a key intermediate in the synthesis of zoledronic acid, a bisphosphonate medication used to treat bone diseases. nih.govresearchgate.net
Regulatory authorities require strict control over the levels of impurities in drug products. Therefore, sensitive and accurate analytical methods are needed to detect and quantify any impurities present. Reverse phase-high performance liquid chromatography (RP-HPLC) methods have been developed and validated for the estimation of imidazol-1-yl-acetic acid in zoledronic acid formulations. researchgate.netarabjchem.org
In these methods, a known concentration of pure imidazol-1-yl-acetic acid is used as a reference standard to create a calibration curve. This allows for the accurate determination of the amount of this impurity in the final drug product. arabjchem.org The development of such methods is crucial for ensuring the safety and efficacy of zoledronic acid and other pharmaceuticals where imidazol-1-yl-acetic acid may be present as an intermediate or impurity. arabjchem.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Imidazol-1-yl-acetic acid |
| Zoledronic acid |
| Gemcitabine |
| Ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates |
| Tert-butyl chloroacetate (B1199739) |
| Titanium tetrachloride |
| Di-potassium hydrogen phosphate (B84403) anhydrous |
| Tetra butyl ammonium (B1175870) hydrogen sulphate |
Coordination Chemistry and Material Science Applications
Ligand Properties in Metal Coordination
The efficacy of Imidazol-1-yl-acetic acid as a ligand stems from its distinct chemical features that facilitate strong and varied interactions with metal ions.
Imidazol-1-yl-acetic acid is an effective chelating agent due to the presence of two distinct coordination sites: the N-3 atom of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group. publish.csiro.au This dual functionality allows it to bind to a single metal center through two points of attachment, forming a stable five-membered ring, a process known as chelation. The polar nature of the molecule further facilitates salt formation and metal chelation.
The deprotonated form of the molecule, 2-(1H-imidazol-1-yl)acetate (ima), is an attractive unsymmetric bridging ligand that can also act as a chelating anion, enhancing the stability of the resulting coordination polymers. publish.csiro.au It has been shown to form stable complexes with a variety of divalent metal ions, including manganese (Mn(II)), nickel (Ni(II)), copper (Cu(II)), cobalt (Co(II)), cadmium (Cd(II)), and zinc (Zn(II)). publish.csiro.auvulcanchem.comtandfonline.comresearchgate.net This ability to coordinate with a range of metal ions makes it a valuable building block in coordination chemistry. chemimpex.com
Imidazol-1-yl-acetic acid is a versatile linking unit for the self-assembly of inorganic-organic coordination polymers. publish.csiro.au These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional networks. The flexible nature of the imidazol-1-yl-acetic acid ligand, combined with the specific coordination preferences of the metal ion, plays a critical role in determining the final structure and topology of the resulting polymer. publish.csiro.au
Research has demonstrated that the reaction of imidazol-1-yl-acetic acid (Hima) with different metal salts under controlled conditions yields coordination polymers with distinct dimensionalities and structures. For instance, reactions with Mn(II) and Ni(II) salts produce isostructural two-dimensional (2D) coordination polymers, which are further assembled into three-dimensional (3D) supramolecular networks through weaker hydrogen bonding interactions. publish.csiro.au However, using Cu(II) under similar conditions results in a 2D polymer with a different structure composed of rhombus-shaped units. publish.csiro.au The anion of the ligand exhibits different coordination modes in these polymers, acting as both a bridging and a monodentate ligand. publish.csiro.au
Table 1: Coordination Polymers Synthesized with Imidazol-1-yl-acetate (ima) Ligand
| Metal Ion | Compound Formula | Dimensionality | Topology | Reference |
|---|---|---|---|---|
| Mn(II) | [Mn(ima)₂]n | 2D | (3,6) | publish.csiro.au |
| Ni(II) | [Ni(ima)₂]n | 2D | (3,6) | publish.csiro.au |
| Cu(II) | [Cu(ima)₂]n | 2D | Rhombus Units | publish.csiro.au |
Catalysis Beyond Organocatalysis
While Imidazol-1-yl-acetic acid is known for its applications in organocatalysis, its ability to form stable complexes with transition metals extends its catalytic potential into other domains. smolecule.comresearchgate.net
The coordination complexes formed between Imidazol-1-yl-acetic acid and transition metals are of interest for their catalytic applications. vulcanchem.com The imidazole ring and carboxylic acid functional groups serve as anchor points for metal ions, creating a new catalytic entity where the metal center's activity can be modulated by the ligand. Chlorinated derivatives of Imidazol-1-yl-acetic acid, for example, have chloro groups that can act as additional coordination sites for transition metals, enabling applications in catalysis. vulcanchem.com The utility of Imidazol-1-yl-acetic acid in coordination chemistry is valuable for developing novel catalysts. chemimpex.com
Synthesis of Functional Materials
Imidazol-1-yl-acetic acid serves as a crucial building block in the synthesis of advanced functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. vulcanchem.comsmolecule.com These materials are noted for their ordered, crystalline structures and high porosity, which give rise to a variety of potential applications. mdpi.com
The self-assembly of metal ions with this ligand leads to materials with appealing structures and potential uses in luminescence, magnetism, and gas adsorption and separation. mdpi.com For example, a related complex, a transition metal copper 4-(imidazole-1-yl)benzoic acid complex, has been shown to possess good thermal stability with a decomposition temperature of 300°C and has gas adsorption properties, suggesting its potential as a novel adsorption material. google.com Furthermore, the rigid structure of derivatives like (4,5-Dichloro-1H-imidazol-1-yl)acetic acid makes them suitable for designing MOFs for applications in catalysis or gas storage. vulcanchem.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Imidazol-1-yl-acetic acid |
| 2-(1H-imidazol-1-yl)acetate |
| Manganese(II) |
| Nickel(II) |
| Copper(II) |
| Cobalt(II) |
| Cadmium(II) |
| Zinc(II) |
| (4,5-Dichloro-1H-imidazol-1-yl)acetic acid |
Future Research Directions and Emerging Areas
Resolution of Discrepancies in Biological Activity Data
As with many versatile scaffolds, derivatives of imidazol-1-yl-acetic acid can exhibit a wide range of biological effects, with some studies reporting conflicting results, such as demonstrating both therapeutic (e.g., anticonvulsant) and undesirable (e.g., neurotoxic) effects. Future research must prioritize resolving these discrepancies to clarify the true therapeutic potential of this chemical family. A systematic approach is required to understand why different assay systems produce varied results. Key strategies to achieve this include:
Mechanistic Profiling: This involves conducting parallel assays to compare how a specific derivative engages with different biological targets. For example, researchers can use radioligand assays to directly compare binding affinity at a primary target (like a GABA receptor) versus off-targets (such as various ion channels) that might mediate toxicity.
Metabolic Stability Assays: Conflicting in vivo results may be explained by how the compound is metabolized. Studying the metabolic fate of the compounds using liver microsome assays can identify whether differential metabolite formation is responsible for the observed variations in biological activity.
Standardized Cross-Validation: Employing complementary analytical techniques can help validate initial findings and identify potential issues. For instance, using HPLC for purity analysis alongside NMR or FTIR for structural confirmation can resolve ambiguities arising from incomplete purification or unexpected side reactions.
Exploration of Novel Therapeutic Targets
While Imidazol-1-yl-acetic acid is well-established as a crucial intermediate in the synthesis of the bisphosphonate drug Zoledronic acid, which is used to treat osteoporosis and cancer-related bone conditions ajgreenchem.combeilstein-journals.orgbeilstein-journals.org, its structural motif is a valuable starting point for developing agents against a wide array of other diseases. journalijcar.org The imidazole (B134444) ring is a key feature in many pharmacologically active compounds, and current research is exploring new applications for its derivatives. journalijcar.orgchemimpex.com
Emerging therapeutic areas include:
Neurological Disorders: Derivatives have shown significant anticonvulsant activity in preclinical models, suggesting a potential role in developing new treatments for epilepsy.
Infectious Diseases: The scaffold has been used to develop compounds with promising antibacterial and antifungal properties. chemimpex.comontosight.aimdpi.com Research has demonstrated that certain derivatives exhibit broad-spectrum antifungal activity, including against fluconazole-resistant Candida species, and potent antibacterial effects against Gram-positive bacteria. researchgate.net
Inflammation and Pain: Newly synthesized imidazolyl acetic acid derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models, with some compounds showing efficacy comparable to or greater than standard reference drugs. nih.gov
Cancer Therapy: Beyond its role in Zoledronic acid, the imidazole core is being investigated for direct anticancer properties. smolecule.com
Virology: Advanced computational studies have identified imidazole derivatives as having the potential to act as antiviral agents against the main protease of SARS-CoV-2, opening a new avenue for a COVID-19 therapeutic strategy. tandfonline.com
Specific molecular targets for derivatives of imidazol-1-yl-acetic acid are also being investigated. One notable example is the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a key target for treating asthma and allergic diseases. researchgate.net
| Therapeutic Area | Research Finding | Source(s) |
| Bone Disorders | Serves as a key intermediate for Zoledronic acid, a drug for osteoporosis and cancer-related bone issues. | ajgreenchem.combeilstein-journals.orgbeilstein-journals.org |
| Neurological Disorders | Derivatives have shown significant anticonvulsant activity in research studies. | |
| Infectious Diseases | The imidazole scaffold is used to develop agents with antibacterial and broad-spectrum antifungal properties. | chemimpex.comontosight.airesearchgate.net |
| Inflammation & Pain | Synthesized derivatives have exhibited potent anti-inflammatory and analgesic effects in animal models. | nih.gov |
| Virology | Computational models suggest potential as antiviral agents targeting the SARS-CoV-2 main protease. | tandfonline.com |
| Allergic Diseases | Derivatives are being designed as antagonists for the CRTh2 receptor to treat conditions like asthma. | researchgate.net |
Advanced Green Chemistry Synthetic Approaches
A significant area of development is the move towards more environmentally friendly methods for synthesizing Imidazol-1-yl-acetic acid and its hydrochloride salt. Traditional methods often relied on hazardous solvents for N-alkylation, extraction, and purification. ajgreenchem.com Advanced approaches now focus on minimizing or eliminating solvent use, leading to cleaner, more efficient, and higher-yielding processes. ajgreenchem.comajgreenchem.com
A leading green chemistry approach involves a two-step, solvent-free process:
Solvent-Free N-Alkylation: Imidazole is reacted directly with tert-butyl chloroacetate (B1199739) in the presence of a base like powdered potassium carbonate. This reaction proceeds without a solvent medium. ajgreenchem.com
Aqueous Hydrolysis: The resulting imidazol-1-yl-acetic acid tert-butyl ester is then hydrolyzed using water, avoiding the need for organic solvents for the de-esterification step. ajgreenchem.comajgreenchem.com Subsequent treatment with hydrochloric acid yields the final hydrochloride salt. ajgreenchem.com
This solvent-free protocol is not only environmentally friendly but is also characterized by a simple work-up procedure and high yields. ajgreenchem.com
| Step | Reactants | Base/Reagent | Solvent | Key Feature | Source(s) |
| N-Alkylation | Imidazole, tert-butyl chloroacetate | Powdered Potassium Carbonate | None (Solvent-free) | Environmentally friendly, high regioselectivity. | ajgreenchem.com |
| Hydrolysis | Imidazol-1-yl-acetic acid tert-butyl ester | Water / Hydrochloric Acid | Water | Avoids organic solvents and simplifies work-up. | ajgreenchem.comajgreenchem.com |
Furthermore, Imidazol-1-yl-acetic acid itself is being explored as a novel green bifunctional organocatalyst. It can effectively catalyze reactions, such as the synthesis of 1,8-dioxooctahydroxanthenes, under solvent-free conditions and can be recycled for multiple runs without losing efficiency.
Integration of Advanced Computational Techniques
Advanced computational methods have become indispensable tools for accelerating research and development involving the imidazol-1-yl-acetic acid scaffold. These techniques allow for the rational design of new derivatives with enhanced potency and specificity while minimizing the need for exhaustive and costly laboratory synthesis and screening. researchgate.net
Key computational approaches being integrated include:
Density Functional Theory (DFT): DFT calculations are used to analyze the molecular structure, electron distribution, and chemical reactivity of imidazole derivatives. tandfonline.comresearchgate.net This provides fundamental insights into the molecule's stability and helps predict potential reactive sites. tandfonline.com
Molecular Docking: This technique is widely used to predict how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. tandfonline.com For example, docking studies on derivatives of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid were used to explore their interactions with the CRTh2 receptor. researchgate.net This helps in understanding the structural basis for inhibition and guides the design of more potent compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods are employed to build models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complex over time under simulated physiological conditions. tandfonline.com For instance, a 100-nanosecond simulation was used to confirm the stable binding of an imidazole derivative within the active site of the COVID-19 main protease, validating the results from molecular docking. tandfonline.com
The integration of these techniques allows researchers to reconcile in vitro and in vivo data and to design novel lead compounds with greater precision. researchgate.net
Exploration of Agricultural Applications
The utility of Imidazol-1-yl-acetic acid and its derivatives extends beyond pharmaceuticals into the agricultural sector. chemimpex.comcymitquimica.com Research is actively exploring their potential to improve crop production and protection.
Key agricultural applications include:
Plant Growth Regulation: Imidazole compounds, including imidazol-1-yl-acetic acid, are being investigated for their ability to act as plant growth regulators. guidechem.comgoogle.com They have the potential to promote plant development, enhance crop yield, and improve a plant's resistance to environmental stressors. chemimpex.comguidechem.com
Fungicides: The imidazole nucleus is a well-known feature of many agricultural fungicides. ontosight.ai Derivatives of imidazol-1-yl-acetic acid are being explored for their potential to inhibit fungal growth, with specific structural modifications, such as a 3,5-dichlorophenylthio substitution, potentially enhancing their interaction with fungal enzymes. ontosight.ai
Biomass Processing: In a novel application, a solvent system containing imidazole-acetic acid has been developed for the eco-friendly isolation of biopolymers like lignin (B12514952) from agricultural residues. google.com This process represents a green chemistry approach to valorizing agricultural waste, turning it into valuable materials. google.com
Q & A
Q. What are the common synthetic routes for Imidazol-1-yl-acetic acid, and how are they optimized for yield and purity?
Imidazol-1-yl-acetic acid is typically synthesized via N-alkylation of imidazole with ethyl bromoacetate, followed by ester hydrolysis. The reaction is often conducted in polar aprotic solvents like DMF at 60–70°C, with yields influenced by reaction time and stoichiometry. For example, Singh et al. (2008) achieved a 75% yield using this method, validated by NMR and IR spectroscopy . Optimization may involve adjusting solvent polarity, temperature gradients, or catalytic additives to suppress side reactions like imidazole dimerization.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing Imidazol-1-yl-acetic acid?
Key characterization methods include:
- NMR spectroscopy : To confirm the acetic acid moiety’s integration (δ ~3.8–4.2 ppm for CH₂) and imidazole proton signals (δ ~7.0–7.5 ppm) .
- IR spectroscopy : Identification of carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- Mass spectrometry : ESI-MS for molecular ion confirmation (m/z 141.1 for [M+H]⁺) .
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks in solid-state studies .
Q. How should researchers handle and store Imidazol-1-yl-acetic acid to ensure stability?
The compound is hygroscopic and prone to decomposition under humid conditions. Storage recommendations include airtight containers with desiccants, temperatures below 4°C, and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Safety protocols emphasize wearing nitrile gloves and working in fume hoods to avoid inhalation .
Q. What purification methods are effective for isolating Imidazol-1-yl-acetic acid from reaction mixtures?
Recrystallization from ethanol/water mixtures (1:3 v/v) is widely used. Chromatographic methods like silica gel column chromatography (eluent: ethyl acetate/methanol, 9:1) or preparative TLC can isolate minor impurities. Membrane-based separation technologies may also enhance scalability .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for Imidazol-1-yl-acetic acid synthesis using factorial design?
Factorial design enables efficient exploration of variables (e.g., solvent type, temperature, catalyst loading). For instance, a 2³ factorial design could test DMF vs. acetonitrile, 60°C vs. 80°C, and 1.0 vs. 1.2 equivalents of ethyl bromoacetate. Response surface methodology (RSM) then models interactions between factors to maximize yield .
Q. What strategies resolve contradictions in reported yields or reactivity of Imidazol-1-yl-acetic acid derivatives?
Discrepancies may arise from subtle structural modifications (e.g., substituents on the imidazole ring) or solvent effects. Comparative studies using standardized conditions (e.g., DMF, 70°C) and DFT calculations can elucidate electronic or steric influences on reactivity. For example, electron-withdrawing groups on imidazole reduce nucleophilicity, lowering alkylation efficiency .
Q. How can computational modeling predict the biological activity or coordination chemistry of Imidazol-1-yl-acetic acid?
Density Functional Theory (DFT) simulations assess electronic properties (e.g., HOMO-LUMO gaps) and metal-binding affinity. Molecular docking studies with target enzymes (e.g., osteoclast ATPases in zoledronic acid applications) predict binding modes and inhibitory potential. Hirshfeld surface analysis further visualizes intermolecular interactions in crystal structures .
Q. What advanced structural analysis techniques validate tautomeric forms or polymorphism in Imidazol-1-yl-acetic acid?
Synchrotron X-ray diffraction resolves tautomeric equilibria (e.g., 1H vs. 3H-imidazole forms) in crystalline phases. Solid-state NMR (¹³C CP/MAS) detects polymorphic transitions under thermal stress, while Raman spectroscopy monitors dynamic proton transfer in solution .
Q. How does Imidazol-1-yl-acetic acid serve as a precursor in pharmaceutical applications, such as zoledronic acid synthesis?
The carboxylic acid group facilitates conjugation to bisphosphonate moieties via carbodiimide-mediated coupling. Key steps include activation with EDC/HOBt, followed by reaction with tetraethyl aminomethylidenebisphosphonate. Process optimization focuses on minimizing racemization and improving atom economy .
Q. What are the challenges in scaling up Imidazol-1-yl-acetic acid synthesis while maintaining green chemistry principles?
Solvent-free conditions (e.g., mechanochemical grinding) or bio-based solvents (e.g., cyclopentyl methyl ether) reduce environmental impact. Continuous flow reactors enhance heat/mass transfer and reproducibility at scale. Lifecycle assessment (LCA) metrics quantify energy use and waste generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
